3-Aminobenzoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTMMENRLMBXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164800 | |
| Record name | 3-Aminobenzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15151-51-6 | |
| Record name | Benzoic acid, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15151-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015151516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobenzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of 3-Aminobenzoic Acid Hydrochloride
Introduction
3-Aminobenzoic acid hydrochloride is the hydrochloride salt of 3-aminobenzoic acid, an aromatic amino acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dye manufacturing. Understanding its physical and chemical properties is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, storage, and application in experimental and industrial settings. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical environments.
| Property | Value | Source(s) |
| IUPAC Name | 3-aminobenzoic acid;hydrochloride | [1] |
| Synonyms | 3-Aminobenzoic acid HCl, m-Aminobenzoic acid hydrochloride | [1] |
| CAS Number | 15151-51-6 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | White to faint brown powder or crystals | |
| Melting Point | 260-280 °C (with decomposition) | |
| Solubility (of free acid) | Slightly soluble in water (5.9 g/L at 15 °C). Soluble in boiling water, hot alcohol, acetone, and ether. | [2][3] |
| pKa (of free acid) | 3.07 (carboxyl group); 4.79 (amino group) | [2] |
Note: Solubility and pKa data are often reported for the free acid (3-Aminobenzoic acid). The hydrochloride salt form is expected to have significantly higher aqueous solubility due to the protonated amine group.
Molecular Structure and Protonation State
This compound is formed through the acid-base reaction between the amino group of 3-aminobenzoic acid and hydrochloric acid. The amino group acts as a base, accepting a proton (H⁺) from HCl to form an ammonium salt. This protonation is a reversible equilibrium process.
Experimental Protocols
Accurate determination of physical properties requires standardized and reproducible experimental methods. The following sections detail the protocols for measuring key parameters.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. The capillary method is a widely used, straightforward technique for this purpose.[4]
Principle: A small, powdered sample is heated at a controlled rate inside a sealed capillary tube. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound (finely powdered)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample melts.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample tube and begin heating slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing highly accurate and reliable data.[7]
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved solute in the saturated solution is then measured.[7][8]
Apparatus:
-
Thermostatic shaker bath or incubator
-
Flasks with airtight seals (e.g., screw-cap vials)
-
Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Calibrated balance and volumetric glassware
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a flask. The excess solid ensures that saturation can be achieved.
-
Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let undissolved solids settle. Carefully withdraw a sample of the supernatant. Separate the saturated solution from the excess solid using filtration or centrifugation. This step must be performed quickly and at the experimental temperature to prevent precipitation or further dissolution.[8]
-
Analysis: Dilute the clear, saturated solution with a known volume of solvent. Determine the concentration of the solute using a pre-calibrated analytical method, such as UV-Vis spectroscopy.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid. For this compound, two pKa values are relevant: one for the carboxylic acid group and one for the protonated amino group. Potentiometric titration is a precise method for their determination.[9]
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored continuously as the titrant is added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10][11]
Apparatus:
-
Calibrated pH meter with an electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]
-
Data Collection: Continue the titration well past the equivalence point(s), which are identified by sharp increases in pH.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Determination:
References
- 1. This compound | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. westlab.com [westlab.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
A Comprehensive Technical Guide to 3-Aminobenzoic Acid Hydrochloride
CAS Number: 15151-51-6
For researchers, scientists, and professionals in drug development, 3-Aminobenzoic acid hydrochloride is a key chemical intermediate with diverse applications. This technical guide provides an in-depth overview of its properties, synthesis, analytical methods, and its role in pharmaceutical research, presenting data in a structured and accessible format for laboratory and development use.
Physicochemical Properties
This compound is the hydrochloride salt of 3-Aminobenzoic acid. The addition of hydrochloric acid protonates the amino group, increasing the compound's polarity and water solubility compared to its free base form. It typically appears as a white to faint brown powder or crystalline solid.
The quantitative physicochemical properties of this compound and its parent compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 15151-51-6 | [1][2] |
| Molecular Formula | C₇H₈ClNO₂ | [1][2] |
| Molecular Weight | 173.60 g/mol | [1][3] |
| Melting Point | 260-280 °C (with decomposition) | [4] |
| Appearance | White to faint brown powder or crystals | |
| pKa (of 3-Aminobenzoic acid) | 3.07 (carboxyl); 4.79 (amino) | [5] |
| Solubility (of 3-Aminobenzoic acid) | Water: 5.9 g/L at 15°C; Soluble in acetone, boiling water, hot alcohol. | [5][6] |
| InChI Key | PTTMMENRLMBXGK-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC(=C1)N)C(=O)O.Cl | [1] |
Note: The pKa and solubility data are for the parent compound, 3-Aminobenzoic acid. The hydrochloride salt is expected to have significantly higher solubility in aqueous solutions.
Synthesis and Purification
The preparation of this compound is typically achieved through the reaction of 3-Aminobenzoic acid with hydrochloric acid. A common method involves dissolving the free base in a suitable solvent and introducing anhydrous hydrogen chloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the formation of amine hydrochlorides.
Materials:
-
3-Aminobenzoic acid
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, or tetraethylene glycol dimethyl ether)
-
Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)
-
Reaction flask with a gas inlet and magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
In a clean, dry reaction flask, dissolve 1 mole equivalent of 3-Aminobenzoic acid in a minimal amount of the chosen anhydrous solvent with stirring.
-
Cool the resulting solution in an ice bath to manage any exothermic reaction.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution. Alternatively, add a solution of HCl in an anhydrous solvent dropwise. A precipitate of this compound should form.
-
Continue the addition of HCl until no further precipitation is observed, ensuring a slight excess (typically 1.1 to 1.2 mole equivalents) to drive the reaction to completion.
-
After the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Dry the purified this compound under vacuum or in a desiccator to a constant weight.
Caption: Synthesis workflow for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of aminobenzoic acid isomers and related compounds. A reversed-phase method with a mixed-mode column can effectively separate these compounds based on differences in hydrophobicity and ionic character.
Experimental Protocol: HPLC Analysis
This protocol provides a general framework for the HPLC analysis of 3-Aminobenzoic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mixed-mode column (e.g., Reversed-Phase/Cation-Exchange like Primesep 100 or similar)
-
Mobile Phase A: Deionized water with 0.1% formic acid or phosphoric acid buffer
-
Mobile Phase B: Acetonitrile
-
Standard solution of this compound of known concentration
-
Sample solution for analysis
Procedure:
-
Preparation of Mobile Phase: Prepare the aqueous and organic mobile phases and degas them thoroughly.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Standard Injection: Inject a known volume (e.g., 10 µL) of the standard solution to determine the retention time and peak area.
-
Sample Injection: Inject the same volume of the sample solution.
-
Elution: Run a gradient elution to separate the components. For example, a linear gradient from 5% to 50% Mobile Phase B over 15 minutes may be effective. The retention time is controlled by the amount of acetonitrile, buffer concentration, and pH.[7]
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 300 nm).
-
Quantification: Compare the peak area of the analyte in the sample to the peak area of the standard to determine its concentration.
Caption: General workflow for HPLC analysis.
Applications in Drug Development and Peptide Synthesis
3-Aminobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. They are utilized in the synthesis of various pharmaceuticals, including dyes and active pharmaceutical ingredients (APIs).[8] One notable application is in peptide synthesis, where it can be incorporated as a non-natural amino acid to create peptidomimetics with enhanced stability or specific conformational properties.
Experimental Protocol: Incorporation into a Peptide Chain (Solid-Phase Peptide Synthesis)
This protocol outlines the general steps for incorporating a non-natural amino acid like 3-Aminobenzoic acid into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected 3-Aminobenzoic acid
-
Solid-phase resin (e.g., Wang or Rink Amide resin)
-
Standard Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU, and a base like DIPEA
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/Water)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel.
-
First Amino Acid Coupling: If starting a new peptide, couple the first Fmoc-amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using the 20% piperidine solution. Wash the resin thoroughly with DMF.
-
Coupling of 3-Aminobenzoic Acid: a. Pre-activate a solution of Fmoc-3-Aminobenzoic acid (e.g., 3 equivalents) with coupling reagents (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test.
-
Wash: Wash the resin extensively with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids to build the desired peptide sequence.
-
Final Deprotection: Remove the Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
Caption: Core cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. This compound | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Aminobenzoic acid hydrochloride | C7H8ClNO2 | CID 12209225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15151-51-6 [chemicalbook.com]
- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. helixchrom.com [helixchrom.com]
- 8. nbinno.com [nbinno.com]
Synthesis of 3-Aminobenzoic Acid Hydrochloride from 3-Nitrobenzoic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-aminobenzoic acid hydrochloride from 3-nitrobenzoic acid via a tin(II) chloride or metallic tin reduction in the presence of hydrochloric acid. This established method is a staple in organic synthesis, offering a reliable route to an important building block for pharmaceuticals and other fine chemicals. This document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow to aid researchers, scientists, and drug development professionals in their laboratory work.
Introduction
3-Aminobenzoic acid and its hydrochloride salt are versatile intermediates in the chemical and pharmaceutical industries. The conversion of the nitro functional group to an amino group is a fundamental transformation in organic chemistry. The reduction of an aromatic nitro compound is a common method for the preparation of aromatic amines.[1][2][3] This guide focuses on the robust and widely used method of reducing 3-nitrobenzoic acid using tin (Sn) and hydrochloric acid (HCl).[1][2] This process, while traditional, remains a cost-effective and efficient means of production.
This document will provide a detailed experimental procedure, safety precautions, and characterization data for the starting material and the final product. The information is intended to be a practical resource for laboratory-scale synthesis.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the reactant and product is crucial for safe handling, accurate measurements, and successful synthesis.
| Property | 3-Nitrobenzoic Acid | This compound |
| Molecular Formula | C₇H₅NO₄ | C₇H₈ClNO₂ |
| Molar Mass | 167.12 g/mol | 173.60 g/mol |
| Appearance | Off-white to yellowish crystalline powder | White to off-white crystalline powder |
| Melting Point | 139-142 °C | ~260-280 °C (decomposes) |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether | Soluble in water |
| CAS Number | 121-92-6 | 15151-51-6 |
Reaction Scheme and Mechanism
The core of this synthesis is the reduction of the nitro group (-NO₂) of 3-nitrobenzoic acid to an amino group (-NH₂) using a metal in an acidic medium. In this case, tin metal acts as the reducing agent in the presence of hydrochloric acid.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
The reaction proceeds through a series of electron and proton transfers. The tin metal is oxidized, while the nitro group is reduced. The acidic environment provided by the hydrochloric acid is essential for the reaction to proceed and for the final product to be isolated as its hydrochloride salt.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using tin and hydrochloric acid.[1]
4.1. Materials and Equipment
-
3-Nitrobenzoic acid
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Erlenmeyer flask
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Ice bath
4.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place 10.0 g (0.06 mol) of 3-nitrobenzoic acid and 21.0 g (0.18 mol) of granulated tin.
-
Addition of Acid: Carefully add 50 mL of concentrated hydrochloric acid to the flask. Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic and may produce fumes.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the tin metal.
-
Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice bath. In a separate beaker, prepare a solution of 25 g of sodium hydroxide in 60 mL of water. Caution: The dissolution of NaOH is highly exothermic. Allow this solution to cool to room temperature and then in an ice bath.
-
Precipitation of Tin Hydroxide: Slowly and with vigorous stirring, add the cold sodium hydroxide solution to the cooled reaction mixture. This will neutralize the excess acid and precipitate tin salts as tin(IV) hydroxide. The mixture should be strongly alkaline (check with pH paper).
-
Isolation of the Free Amine (Optional Intermediate Step): The free 3-aminobenzoic acid may precipitate at this stage. It can be isolated by vacuum filtration. However, for the hydrochloride salt, proceed to the next step.
-
Purification and Formation of Hydrochloride: To isolate the this compound, the crude reaction mixture (after reflux and cooling) can be filtered to remove any unreacted tin. The filtrate is then cooled in an ice bath, and the precipitated this compound is collected by vacuum filtration.
-
Recrystallization: The crude this compound can be recrystallized from a minimal amount of hot water or dilute hydrochloric acid to improve purity. Dissolve the solid in hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold distilled water. Dry the product in a desiccator or a vacuum oven at a low temperature.
4.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme care.
-
The reaction can be exothermic; control the rate of addition and heating.
Data Presentation
The following table summarizes the expected quantitative data for this synthesis based on typical laboratory results for similar reactions.
| Parameter | Value |
| Theoretical Yield | ~10.4 g |
| Typical Actual Yield | 7.8 - 9.4 g (75-90%) |
| Purity (by titration) | >98% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Reflux temperature of concentrated HCl |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point Determination: Compare the observed melting point (with decomposition) to the literature value.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitro group peaks (~1530 and 1350 cm⁻¹) from the starting material and the appearance of N-H stretching peaks (~3200-3400 cm⁻¹) and the N-H bend (~1600 cm⁻¹) in the product. The carboxylic acid O-H and C=O stretches will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product.
Conclusion
The synthesis of this compound from 3-nitrobenzoic acid using tin and hydrochloric acid is a classic and effective method. This guide provides a detailed protocol and essential data to facilitate its successful implementation in a laboratory setting. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
3-Aminobenzoic acid hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 3-Aminobenzoic acid hydrochloride, a key intermediate in pharmaceutical and chemical research.
Core Molecular Data
This compound is the hydrochloride salt of 3-aminobenzoic acid. The addition of hydrogen chloride increases its stability and solubility in certain solvents, making it a versatile reagent in various synthetic applications.
| Property | Value | References |
| Molecular Formula | C₇H₇NO₂·HCl | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| CAS Number | 15151-51-6 | [2] |
| Appearance | White to faint brown powder or crystals | |
| Synonyms | m-Aminobenzoic acid hydrochloride, 3-Carboxyaniline hydrochloride | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by the conversion to its hydrochloride salt. Below are two common protocols for the reduction step.
Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid
This method is favored for its clean reaction profile and high yields.[3]
Materials:
-
3-Nitrobenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply
-
Hydrogenation vessel (e.g., Parr apparatus)
-
Filter agent (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitrobenzoic acid in a suitable solvent like methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.
-
Introduce hydrogen gas into the vessel, typically at a pressure of less than 100 psig.[4]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction's progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The resulting filtrate contains 3-aminobenzoic acid.
Protocol 2: Reduction of 3-Nitrobenzoic Acid using Tin and Hydrochloric Acid
This classical method is a robust alternative to catalytic hydrogenation.
Materials:
-
3-Nitrobenzoic acid
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Combine 3-nitrobenzoic acid and granulated tin in a round bottom flask.
-
Slowly add concentrated hydrochloric acid to the flask.
-
Set up the apparatus for reflux and heat the mixture. The reaction is typically refluxed for about 30 minutes or until the tin is mostly dissolved.[5]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully add a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The product, 3-aminobenzoic acid, will be in the aqueous layer.
-
The 3-aminobenzoic acid can then be isolated from the reaction mixture.
Conversion to this compound
The final step involves the formation of the hydrochloride salt from the synthesized 3-aminobenzoic acid.
Materials:
-
3-Aminobenzoic acid
-
Anhydrous solvent (e.g., diethyl ether, ethanol)
-
Anhydrous hydrogen chloride (gas or solution in an anhydrous solvent)
Procedure:
-
Dissolve the crude 3-aminobenzoic acid in a suitable anhydrous solvent.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.[6]
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
Visualized Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key stages in the synthesis of this compound via catalytic hydrogenation.
Caption: Workflow for the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
Solubility Profile of 3-Aminobenzoic Acid Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-aminobenzoic acid hydrochloride. Due to the limited availability of quantitative solubility data for the hydrochloride salt in public literature, this guide also includes solubility data for the parent compound, 3-aminobenzoic acid, to provide a broader context. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise and reliable data.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for 3-aminobenzoic acid and its hydrochloride salt in various solvents. It is important to note that the solubility of amine salts is highly dependent on the pH and ionic strength of the aqueous medium.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Data not available in searched literature. |
Table 2: Solubility of 3-Aminobenzoic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 15 | 0.59[1] |
| Acetone | 11.3 | 7.87[2] |
| Benzene | 25 | 0.014[2] |
| Benzene | 30 | 0.35[2] |
| Benzene | 40 | 0.7[2] |
| Chloroform | 12 | 0.047[2] |
| Ethanol (95%) | 12.5 | 3.69[2] |
| Methanol | 10.5 | 5.06 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug development. The following are detailed protocols for two common and reliable methods for determining the thermodynamic solubility of a compound.
Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100 mL.
Gravimetric Method
The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[5][6]
Objective: To determine the mass of this compound dissolved in a known mass of solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).
-
Sample Collection: After equilibration and sedimentation, carefully decant a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Weighing the Solution: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.
-
Drying to a Constant Weight: Continue heating until all the solvent has evaporated and the weight of the evaporating dish with the solid residue is constant.
-
Weighing the Residue: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.
-
Calculation:
-
Mass of the solvent = (Mass of the evaporating dish + solution) - (Mass of the evaporating dish + solid residue)
-
Solubility = (Mass of the solid residue / Mass of the solvent) * 100. The result is expressed as g of solute per 100 g of solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for shake-flask solubility determination.
References
An In-depth Technical Guide to the Acidity and pKa of 3-Aminobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties and pKa values of 3-aminobenzoic acid hydrochloride. The document details the dissociation equilibria of the molecule, presents relevant pKa data in a structured format, and offers detailed experimental protocols for the determination of these values, which are critical for understanding the behavior of this compound in various chemical and biological systems.
Introduction to Acidity and Dissociation
3-Aminobenzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. When prepared as a hydrochloride salt, the amino group is protonated, forming an ammonium salt. This results in a diprotic acid, which dissociates in two distinct steps in an aqueous solution. The two relevant equilibrium constants, pKa1 and pKa2, correspond to the deprotonation of the carboxylic acid and the protonated amino group (-NH3+), respectively. The existence of a zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated, is a key feature of its chemistry in solution.
Dissociation Equilibria of this compound
The dissociation of this compound in an aqueous solution can be visualized as a two-step process. The first equilibrium involves the loss of a proton from the carboxylic acid group, and the second involves the loss of a proton from the protonated amino group.
Caption: Dissociation pathway of this compound.
Quantitative pKa Data
The acidity of 3-aminobenzoic acid is characterized by two distinct pKa values. These values can vary slightly depending on the experimental conditions such as temperature and ionic strength. The following table summarizes the reported pKa values.
| Ionizable Group | pKa Value (Range) | Description |
| Carboxylic Acid (-COOH) | 3.07 - 3.1 | Dissociation of the carboxylic acid proton. |
| Ammonium (-NH3+) | 4.78 - 4.8 | Dissociation of the proton from the amino group. |
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for characterizing the physicochemical properties of a molecule. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.
Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa values are determined from the inflection points of the resulting titration curve.
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Burette (10 mL or 25 mL).
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Standardized 0.1 M hydrochloric acid (HCl) solution.
-
This compound sample.
-
Deionized water.
-
0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM.
-
Initial Acidification: Add a known volume (e.g., 20 mL) of the sample solution to a beaker. If starting from the neutral form, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure the molecule is fully protonated.
-
Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid, two inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is based on the principle that the ionized and unionized forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance of the sample at various pH values, the pKa can be determined.
Apparatus and Reagents:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
pH meter.
-
A series of buffer solutions with known pH values covering the range around the expected pKa values.
-
Stock solution of this compound of known concentration.
Procedure:
-
Determine Absorption Maxima: Prepare two solutions of the sample, one at a very low pH (e.g., pH 1, fully protonated form) and one at a very high pH (e.g., pH 12, fully deprotonated form). Scan the UV-Vis spectrum for each to determine the wavelength of maximum absorbance (λmax) for each species.
-
Prepare Sample Series: Prepare a series of solutions by adding a small, constant amount of the stock solution to a series of buffer solutions of different, precisely known pH values.
-
Measure Absorbance: Measure the absorbance of each solution at the λmax determined in step 1.
-
Data Analysis: The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form. A plot of pH versus log[(A - A_B) / (A_A - A)] will yield a straight line with a y-intercept equal to the pKa.
Topic: 3-Aminobenzoic Acid vs. 3-Aminobenzoic Acid Hydrochloride: Core Differences and Applications
An In-depth Technical Guide for Researchers
This guide provides a detailed comparison of 3-Aminobenzoic acid and its hydrochloride salt, offering insights into their distinct chemical properties, applications, and relevant experimental considerations for researchers, scientists, and professionals in drug development.
Introduction and Core Structural Differences
3-Aminobenzoic acid (3-ABA), also known as m-aminobenzoic acid, is an amphoteric molecule possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) attached to a benzene ring.[1][2] This dual functionality allows it to react as either an acid or a base.
3-Aminobenzoic acid hydrochloride (3-ABA HCl) is the salt form, created by reacting 3-ABA with hydrochloric acid. In this form, the amino group is protonated to form an ammonium cation (-NH₃⁺), which is ionically bonded to a chloride anion (Cl⁻).[3] This fundamental structural change significantly alters the molecule's physical and chemical properties.
The conversion between these two forms is a simple acid-base reaction, which is central to understanding their different behaviors in experimental settings.
Caption: Acid-base equilibrium between 3-Aminobenzoic acid and its hydrochloride salt.
Comparative Physicochemical Properties
The protonation of the amino group leads to significant differences in the macroscopic properties of the two compounds. Key quantitative data are summarized below for direct comparison.
| Property | 3-Aminobenzoic Acid | This compound |
| Molecular Formula | C₇H₇NO₂[4][5] | C₇H₇NO₂ · HCl (or C₇H₈ClNO₂)[3][6] |
| Molecular Weight | 137.14 g/mol [4][7] | 173.60 g/mol [3][6] |
| Appearance | White to light beige crystalline powder[1][8] | White to faint brown powder or crystals |
| Melting Point | 173-180 °C[1][4][9] | 260-286 °C (with decomposition)[10][11] |
| CAS Number | 99-05-8[4][9] | 15151-51-6[6] |
Solubility Profile
The most significant practical difference for researchers is solubility. The conversion of the relatively nonpolar free base into a salt dramatically increases its polarity and, consequently, its solubility in polar solvents like water.
| Compound | Water Solubility | Comments |
| 3-Aminobenzoic Acid | Slightly soluble (~5.9 g/L at 15 °C)[4][9][12] | Soluble in hot water, hot alcohol, acetone, and ether.[1][12] Its limited aqueous solubility at neutral pH is due to the uncharged amine group. |
| This compound | Highly Soluble | As an ionic salt, it readily dissolves in water. This high aqueous solubility is crucial for preparing stock solutions for biological assays or aqueous-phase reactions. |
Acidity, Basicity, and Reactivity
3-Aminobenzoic Acid: As an amphoteric substance, it has two dissociation constants (pKa).
-
pKa₁ ≈ 3.07: This corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻).[1]
-
pKa₂ ≈ 4.79: This corresponds to the protonation of the amino group (-NH₂ → -NH₃⁺).[1] The free amino group is nucleophilic and can participate in reactions typical of anilines, such as diazotization, acylation, and alkylation. It is a common building block in organic synthesis.[2][9]
This compound: In this form, the amino group is already protonated (-NH₃⁺) and is therefore non-nucleophilic. It cannot undergo typical amine reactions until it is deprotonated by the addition of a base. The primary purpose of the hydrochloride form is to enhance water solubility and improve the stability and handling of the compound by preventing the free amine from undergoing oxidative degradation.
Applications in Research and Drug Development
The choice between the free acid and its hydrochloride salt is dictated entirely by the experimental requirements.
-
Use 3-Aminobenzoic Acid (Free Base) for:
-
Use this compound for:
-
Aqueous Formulations: Ideal for preparing high-concentration aqueous stock solutions for drug screening, cell culture experiments, or other biological assays.
-
Peptide Synthesis: Can be used as a building block in peptide synthesis.
-
Improved Stability: The salt form is often more stable for long-term storage, particularly against oxidation.
-
Controlled Release: In drug development, converting a free base into a salt is a common strategy to modify solubility and dissolution rate, which can influence bioavailability.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the straightforward conversion of the free base to the hydrochloride salt.
Methodology:
-
Dissolution: Dissolve 10.0 g of 3-Aminobenzoic acid in 100 mL of a suitable organic solvent (e.g., ethanol or a mixture of ethanol and diethyl ether). Gentle warming may be required.
-
Acidification: While stirring the solution, slowly add concentrated hydrochloric acid (e.g., 37% HCl) dropwise until the solution becomes strongly acidic (test with pH paper). An alternative is to bubble anhydrous hydrogen chloride gas through the solution.
-
Precipitation: The this compound will precipitate out of the solution as a white solid, as it is generally less soluble in organic solvents than the free base. The addition of a less polar co-solvent like diethyl ether can enhance precipitation.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual acid and solvent. Dry the product under vacuum to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Analytical HPLC Method for Aminobenzoic Acids
This protocol provides a general method for the analytical separation of aminobenzoic acid isomers, which can be adapted for purity assessment.[13]
Methodology:
-
Column: Use a mixed-mode column such as a Primesep 100 (4.6x150 mm, 5 µm), which combines reversed-phase and ion-exchange properties.[13]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (MeCN) and an acidic aqueous buffer (e.g., a dilute solution of H₃PO₄ or H₂SO₄) is effective. The exact ratio will depend on the specific column and system and should be optimized.
-
Flow Rate: A standard flow rate of 1.0 mL/min is typically used.[13]
-
Detection: UV detection at 230 nm is suitable for monitoring the aromatic ring.[13]
-
Sample Preparation:
-
For 3-Aminobenzoic Acid , dissolve the sample in the mobile phase or a compatible organic solvent.
-
For This compound , dissolve the sample in water or the mobile phase. The high aqueous solubility makes sample preparation straightforward.
-
-
Injection & Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample and record the chromatogram to determine retention time and peak purity.
Conclusion
The primary distinction between 3-Aminobenzoic acid and its hydrochloride salt lies in the protonation state of the amino group. This single modification results in profound differences in solubility, melting point, stability, and chemical reactivity. This compound offers superior aqueous solubility and stability, making it the preferred choice for biological and pharmaceutical applications requiring aqueous formulations. Conversely, the free acid form is essential for organic synthesis where the nucleophilicity of the amino group is required for subsequent chemical reactions. A clear understanding of these differences is critical for selecting the appropriate compound to ensure experimental success.
References
- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Aminobenzoic acid - SYNTHETIKA [synthetikaeu.com]
- 3. This compound | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 3-amino- [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. 3-Aminobenzoic acid 98 99-05-8 [sigmaaldrich.com]
- 8. 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039 [lobachemie.com]
- 9. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]
- 10. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. This compound | 15151-51-6 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for Utilizing 3-Aminobenzoic Acid Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery and development. These unique building blocks can impart desirable pharmacological properties, such as enhanced proteolytic stability, constrained conformations, and novel biological activities. 3-Aminobenzoic acid (m-aminobenzoic acid, MABA), an aromatic β-amino acid, is a valuable tool in this regard. Its rigid structure can induce specific secondary structures in peptides, turning them into "foldamers" with predictable three-dimensional shapes. Furthermore, the unnatural backbone linkage introduced by MABA can render peptides resistant to degradation by endogenous proteases, thereby increasing their in vivo half-life.
This document provides detailed application notes and experimental protocols for the use of 3-aminobenzoic acid hydrochloride in peptide synthesis, focusing on solid-phase peptide synthesis (SPPS) methodologies.
Key Applications of 3-Aminobenzoic Acid in Peptide Synthesis
The integration of 3-aminobenzoic acid into peptide chains serves several strategic purposes in medicinal chemistry and drug design:
-
Enhanced Proteolytic Stability: The amide bond formed by the meta-positioned amino group of MABA is not a natural substrate for most proteases, significantly increasing the stability of the resulting peptidomimetics in biological systems.[1]
-
Conformational Constraint: The rigid benzene ring of MABA reduces the conformational flexibility of the peptide backbone. This can be used to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]
-
Scaffold for Peptidomimetics: MABA can serve as a molecular scaffold to which pharmacophoric elements can be attached, allowing for the creation of diverse combinatorial libraries for drug screening.[1]
-
Modulation of Biological Activity: The introduction of MABA can alter the overall physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding capacity, which can in turn modulate its biological activity.
A notable application of MABA-containing peptides is in the development of antagonists for integrin receptors. For instance, peptides incorporating the Lys-Thr-Ser (KTS) motif and MABA have been investigated as antagonists of α1β1 integrin, with the aim of achieving anti-angiogenic and anti-tumor effects.[1]
Data Presentation: Synthesis of Fmoc-Protected Building Blocks
For efficient incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), 3-aminobenzoic acid must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The following table summarizes the yield of various Fmoc-protected diaminobenzoic acid derivatives, which are closely related to 3-aminobenzoic acid, prepared through a one-step synthesis protocol.
| Fmoc-Amino Acid Derivative | Yield (%) |
| Fmoc-Ala-Dbz-OH | 94 |
| Fmoc-Val-Dbz-OH | 85 |
| Fmoc-Met-Dbz-OH | 78 |
| Fmoc-Asp(OtBu)-Dbz-OH | 65 |
Dbz: Diaminobenzoic acid. Data sourced from a one-step synthesis protocol for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids.
Experimental Protocols
The following protocols provide a general framework for the incorporation of 3-aminobenzoic acid into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Preparation of Fmoc-3-aminobenzoic acid
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or triethylamine (TEA)
-
Dioxane or acetone
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium carbonate.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone.
-
Slowly add the Fmoc-reagent solution to the 3-aminobenzoic acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-3-aminobenzoic acid.
-
Purify the product by recrystallization or flash chromatography.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Fmoc-3-aminobenzoic acid
This protocol outlines the manual steps for coupling Fmoc-3-aminobenzoic acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
Fmoc-3-aminobenzoic acid
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: Dichloromethane (DCM), DMF
-
SPPS reaction vessel
Procedure:
A. Resin Swelling:
-
Place the desired amount of resin in the SPPS reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
B. Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.
C. Coupling of Fmoc-3-aminobenzoic acid:
-
In a separate vial, dissolve Fmoc-3-aminobenzoic acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) to the solution.
-
Add the base (e.g., DIPEA or collidine, 6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated Fmoc-3-aminobenzoic acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
D. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF and DCM.
E. Chain Elongation:
-
Repeat steps B and C for each subsequent amino acid to be added to the peptide chain.
F. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
After the cleavage reaction (typically 2-3 hours), filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
G. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Visualizations
Caption: General workflow for peptide synthesis using Fmoc-3-aminobenzoic acid.
Caption: Intended signaling pathway of KTS-MABA peptides as α1β1 integrin antagonists.
References
Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-aminobenzoic acid hydrochloride as a versatile building block in organic synthesis. It is intended to serve as a practical guide for researchers in medicinal chemistry, materials science, and drug development.
Introduction
3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-ABA), is an aromatic compound containing both an amino and a carboxylic acid functional group. Its hydrochloride salt is a common and stable starting material for a variety of chemical transformations. The bifunctional nature of this compound allows for its use in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can be converted to esters, amides, and acid chlorides. This dual reactivity makes it a valuable scaffold for creating diverse molecular architectures.
Key Synthetic Applications
This compound is a key starting material for several important classes of organic reactions, including:
-
N-Acylation: The formation of an amide bond by reacting the amino group with an acylating agent. This is a fundamental transformation in the synthesis of many biologically active compounds.
-
Schiff Base Formation: The condensation of the primary amino group with an aldehyde or ketone to form an imine. Schiff bases are important intermediates and are also investigated for their own biological activities.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that can be employed to form carbon-carbon bonds, typically after conversion of the amino or carboxylic acid group to a suitable coupling partner.
Experimental Protocols and Data
The following sections provide detailed protocols for key reactions using this compound as a starting material. All quantitative data is summarized in the accompanying tables for easy reference.
N-Acylation of this compound
N-acylation is a robust method for the synthesis of N-acyl-3-aminobenzoic acids, which are precursors to various pharmaceuticals. The following protocol is adapted for the use of this compound and involves an in-situ neutralization of the hydrochloride salt.
Protocol 1: Synthesis of N-Benzoyl-3-aminobenzoic Acid
This protocol describes the benzoylation of this compound using benzoyl chloride in the presence of a base.
Materials and Equipment:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in anhydrous pyridine (approximately 0.2 M).
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-benzoyl-3-aminobenzoic acid.
Table 1: Quantitative Data for N-Acylation of 3-Aminobenzoic Acid Derivatives
| Entry | Acylating Agent | Amine Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | 3-Aminobenzoic acid | Pyridine | Pyridine | 2-4 | ~81% | [1] |
| 2 | Acetic anhydride | 3,5-Diaminobenzoic acid (as HCl salt) | - | Water | 0.75 | High | [2] |
| 3 | Acryloyl chloride | p-Aminobenzoic acid | NaOH | Water | 2.5 | High | [3] |
Note: Yields are based on reactions with the free aminobenzoic acid or a similar derivative and are representative.
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Schiff Base Formation from this compound
The condensation of this compound with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates in organic synthesis and are also explored for their biological activities.
Protocol 2: Synthesis of a 3-Aminobenzoic Acid-derived Schiff Base
This protocol describes the synthesis of a Schiff base from 3-aminobenzoic acid and a suitable aldehyde. When starting with the hydrochloride salt, a base is added to liberate the free amine for the condensation reaction.
Materials and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., 3-formylacetylacetone)
-
Triethylamine (Et₃N)
-
Methanol
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.05 eq) in methanol.
-
Add triethylamine (1.1 eq) to the solution to neutralize the HCl and liberate the free amine.
-
Stir the reaction mixture at room temperature for 3 hours.
-
A solid precipitate of the Schiff base should form.
-
Isolate the solid product by filtration.
-
Wash the product with cold methanol and dry in vacuo.
Table 2: Quantitative Data for Schiff Base Formation
| Entry | Amine | Aldehyde/Ketone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3-Aminobenzoic acid | 3-Formylacetylacetone | Methanol | 3 | 54 | [1] |
| 2 | 4-Amino-3-hydroxybenzoic acid | 3-Hydroxybenzaldehyde | Ethanol | 8 | High | [] |
| 3 | 2-Amino-4-chlorobenzoic acid | 3-Ethoxysalicylaldehyde | Ethanol | 2-3 | High | [5] |
Logical Diagram for Schiff Base Formation
Caption: Logical steps for the synthesis of a Schiff base.
Suzuki-Miyaura Coupling with a 3-Aminobenzoic Acid Derivative
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. While 3-aminobenzoic acid itself is not a direct substrate, its derivatives (e.g., halogenated analogs) are excellent coupling partners. The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted aminobenzoic acid.
Protocol 3: General Suzuki-Miyaura Coupling
Materials and Equipment:
-
Bromo-aminobenzoic acid derivative (e.g., 4-Amino-3-bromobenzoic acid) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask, inert gas supply (Argon or Nitrogen), heating mantle, TLC or LC-MS equipment
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
Table 3: Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodobenzoic acid | Phenylboronic acid | PdCl₂ | NaOH | Water | RT | 0.2 | 89 | |
| 2 | Aryl Bromide | Arylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 12-24 | High | [6] |
Application in Biological Systems: Inhibition of NF-κB Signaling Pathway
Derivatives of 3-aminobenzoic acid have been investigated for a range of biological activities. For instance, 3-aminobenzamide, the amide derivative, has been shown to have anti-inflammatory and anti-oxidative effects. One of the key mechanisms of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the immune response and inflammation.
The diagram below illustrates the classical NF-κB signaling pathway and the point of inhibition by 3-aminobenzamide.
Caption: Inhibition of the NF-κB signaling pathway by 3-aminobenzamide.
References
- 1. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Applikations- und Protokollhandbuch: Derivatisierung von 3-Aminobenzoesäurehydrochlorid für die HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung Die 3-Aminobenzoesäure, ein Isomer der Aminobenzoesäure, dient als Baustein in der organischen Synthese und der pharmazeutischen Chemie[1]. Für eine genaue quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt die 3-Aminobenzoesäure eine Herausforderung dar. Ihr Molekül besitzt keinen starken endogenen Chromophor oder Fluorophor, was zu einer geringen Nachweisempfindlichkeit mit gängigen UV-Vis- und Fluoreszenzdetektoren führt.
Die Vorkolonnen-Derivatisierung ist eine etablierte Methode, um diese Einschränkung zu überwinden. Dabei wird vor der chromatographischen Trennung eine Markierungsgruppe an das Analytenmolekül gekoppelt. Diese Markierung verbessert die Nachweisempfindlichkeit erheblich und kann auch die chromatographischen Eigenschaften des Moleküls modifizieren, was zu einer besseren Retention und Trennung auf Umkehrphasen-Säulen führt[2][3].
Dieses Dokument beschreibt zwei detaillierte Protokolle für die Vorkolonnen-Derivatisierung der primären Aminogruppe der 3-Aminobenzoesäure unter Verwendung von:
-
Dansylchlorid (Dns-Cl) , zur Bildung hochstabiler und stark fluoreszierender Derivate.
-
o-Phthalaldehyd (OPA) , für eine schnelle Reaktion, die sich ideal für automatisierte Systeme eignet.
Anwendung 1: Vorkolonnen-Derivatisierung mit Dansylchlorid (Dns-Cl)
Prinzip Die Dansylierung ist eine chemische Reaktion, bei der Dansylchlorid mit primären und sekundären Aminen, Phenolen und Imidazolgruppen unter alkalischen Bedingungen reagiert[4]. Die Reaktion mit der primären Aminogruppe der 3-Aminobenzoesäure führt zur Bildung eines stabilen, stark fluoreszierenden N-Dansyl-Sulfonamid-Addukts[2][5]. Der alkalische Puffer (pH 9,5-10,5) ist entscheidend, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist, und um die bei der Reaktion entstehende Salzsäure zu neutralisieren[2][5]. Die resultierenden Derivate sind hydrophober, was ihre Retention auf C18-Säulen verbessert und eine empfindliche Quantifizierung im Pikomol-Bereich ermöglicht[5].
Experimentelles Protokoll: Dansylierung
Benötigte Reagenzien und Materialien:
-
3-Aminobenzoesäurehydrochlorid-Standard oder Probenlösung
-
Dansylchlorid-Lösung (50 mM in Acetonitril, frisch zubereitet)[6]
-
Ammoniumhydroxid-Lösung (10 % v/v) zum Quenchen[6]
-
Acetonitril (ACN), HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Mikrozentrifugenröhrchen oder Autosampler-Vials
-
Heizblock oder Wasserbad
-
Spritzenfilter (0,45 µm)
Protokollschritte:
-
Probenvorbereitung: Lösen Sie 3-Aminobenzoesäurehydrochlorid in Wasser oder einem geeigneten Puffer, um eine bekannte Konzentration zu erhalten.
-
Reaktionsansatz: Geben Sie in ein Mikrozentrifugenröhrchen:
-
25 µL der Proben- oder Standardlösung.
-
50 µL der frisch zubereiteten Dansylchlorid-Lösung (50 mM).
-
50 µL des Derivatisierungspuffers (pH 9,8).
-
-
Inkubation: Mischen Sie die Lösung durch Vortexen. Inkubieren Sie den Ansatz für 30–60 Minuten bei 60–80 °C im Dunkeln, um den lichtempfindlichen Dansyl-Rest zu schützen[5].
-
Quenchen: Kühlen Sie die Mischung auf Raumtemperatur ab. Fügen Sie 7,5 µL der 10 %igen Ammoniumhydroxid-Lösung hinzu, um überschüssiges Dansylchlorid zu neutralisieren[2][6].
-
Filtration: Filtrieren Sie die endgültige Lösung durch einen 0,45-µm-Spritzenfilter in ein HPLC-Vial.
-
Analyse: Injizieren Sie 10–20 µL der filtrierten Lösung in das HPLC-System.
Workflow der Dansylchlorid-Derivatisierung
Abbildung 1: Workflow für die Dansylchlorid-Derivatisierung und HPLC-Analyse.
Zusammenfassung der quantitativen Daten
Tabelle 1: Typische HPLC-Bedingungen für Dansyl-Derivate
| Parameter | Empfohlener Wert |
|---|---|
| HPLC-Säule | C18 Umkehrphasensäule (z. B. 250 x 4,6 mm, 5 µm) |
| Mobile Phase A | Wasser mit 0,1 % Ameisensäure oder Phosphatpuffer |
| Mobile Phase B | Acetonitril (ACN) |
| Elution | Gradientenelution (typischerweise von 10 % B auf 90 % B über 30 min) |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 30–40 °C |
| Detektion | Fluoreszenzdetektor |
| Anregungswellenlänge | ~330–350 nm |
| Emissionswellenlänge | ~520–540 nm |
Tabelle 2: Leistungsdaten der Dansylierungs-Methode
| Parameter | Typischer Bereich | Referenz |
|---|---|---|
| Linearitätsbereich | pmol bis nmol | [2] |
| Nachweisgrenze (LOD) | Niedriger pmol- bis fmol-Bereich | [2] |
| Stabilität des Derivats | Hoch, stabil für >24 Stunden bei 4 °C |[2][5] |
Anwendung 2: Vorkolonnen-Derivatisierung mit o-Phthalaldehyd (OPA)
Prinzip o-Phthalaldehyd (OPA) reagiert in Gegenwart eines Thiol-Reagenzes (z. B. 2-Mercaptoethanol) schnell bei Raumtemperatur mit primären Aminen zu hoch fluoreszierenden 1-Alkylthio-2-alkyl-substituierten Isoindolen. Diese Reaktion ist sehr schnell (oft unter 2 Minuten) und spezifisch für primäre Amine, was sie ideal für die Automatisierung in HPLC-Autosamplern macht[7]. Ein Nachteil ist die geringere Stabilität der OPA-Derivate im Vergleich zu Dansyl-Derivaten, weshalb eine zeitnahe Analyse nach der Derivatisierung erforderlich ist[8].
Experimentelles Protokoll: OPA-Derivatisierung
Benötigte Reagenzien und Materialien:
-
3-Aminobenzoesäurehydrochlorid-Standard oder Probenlösung
-
OPA-Reagenz: Lösen Sie 50 mg OPA in 1,25 mL Methanol, fügen Sie 11,2 mL 0,1 M Boratpuffer (pH 9,5) und 50 µL 2-Mercaptoethanol hinzu. Mischen und im Dunkeln lagern. (Dieses Reagenz ist nur wenige Tage haltbar).
-
Boratpuffer (0,1 M, pH 9,5)
-
HPLC-Vials
Protokollschritte:
-
Probenvorbereitung: Stellen Sie eine verdünnte Lösung des 3-Aminobenzoesäurehydrochlorid-Standards oder der Probe in Wasser oder Boratpuffer her.
-
Reaktionsansatz: Führen Sie die Reaktion direkt im HPLC-Vial oder über ein automatisiertes Programm des Autosamplers durch. Mischen Sie:
-
Ein definiertes Volumen der Proben- oder Standardlösung.
-
Ein 2- bis 5-faches Volumen des OPA-Reagenzes.
-
-
Inkubation: Mischen Sie die Lösung kurz (z. B. durch Aufziehen und Ausstoßen mit der Injektionsspritze des Autosamplers). Lassen Sie die Reaktion für 1–2 Minuten bei Raumtemperatur ablaufen[7].
-
Analyse: Injizieren Sie die Mischung sofort in das HPLC-System. Eine Verzögerung kann zu einem Signalverlust aufgrund der Instabilität des Derivats führen.
Workflow der OPA-Derivatisierung
Abbildung 2: Automatisierter Workflow für die schnelle OPA-Derivatisierung.
Zusammenfassung der quantitativen Daten
Tabelle 3: Typische HPLC-Bedingungen für OPA-Derivate
| Parameter | Empfohlener Wert |
|---|---|
| HPLC-Säule | C18 Umkehrphasensäule (z. B. 150 x 4,6 mm, 3-5 µm) |
| Mobile Phase A | Wässriger Puffer (z. B. 25 mM Phosphatpuffer, pH 7,0) |
| Mobile Phase B | Acetonitril oder Methanol |
| Elution | Gradientenelution |
| Flussrate | 1,0–1,5 mL/min |
| Säulentemperatur | 40 °C |
| Detektion | Fluoreszenzdetektor |
| Anregungswellenlänge | ~340–350 nm[9] |
| Emissionswellenlänge | ~450–455 nm[9] |
Tabelle 4: Leistungsdaten der OPA-Methode
| Parameter | Typischer Bereich | Referenz |
|---|---|---|
| Reaktionszeit | 1–2 Minuten | [7][9] |
| Nachweisgrenze (LOD) | Niedriger pmol- bis fmol-Bereich | [7] |
| Stabilität des Derivats | Gering, sofortige Analyse erforderlich | [8] |
| Automatisierung | Sehr gut geeignet | |
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiarticle4.com [sdiarticle4.com]
The Versatility of 3-Aminobenzoic Acid Hydrochloride in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Introduction: 3-Aminobenzoic acid hydrochloride, a versatile building block, plays a significant role in the landscape of medicinal chemistry. Its unique structural features, comprising an aromatic ring substituted with amino and carboxylic acid functionalities at the meta-position, provide a valuable scaffold for the synthesis of a diverse array of therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it an amenable starting material for various chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the development of diuretics and cholinesterase inhibitors, with a brief mention of its potential in antimicrobial discovery.
Application in Diuretic Drug Discovery
3-Aminobenzoic acid derivatives have been successfully developed into potent loop diuretics, exemplified by the clinically significant drug, bumetanide. These agents act by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.
Quantitative Data: Diuretic Activity of 3-Aminobenzoic Acid Derivatives
The following table summarizes the diuretic activity of bumetanide, a key derivative of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, in canine models.
| Compound | Route of Administration | Dose | Urine Volume (mL/kg/5h) | Sodium Excretion (mEq/kg/5h) | Potassium Excretion (mEq/kg/5h) | Chloride Excretion (mEq/kg/5h) |
| Bumetanide | Intravenous | 0.025 mg/kg | 25.6 | 4.2 | 0.5 | 4.8 |
| Bumetanide | Oral | 0.1 mg/kg | 22.1 | 3.5 | 0.4 | 4.0 |
Application as Cholinesterase Inhibitors
Derivatives of 3-aminobenzoic acid have emerged as promising candidates for the development of cholinesterase inhibitors. These compounds target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders.
Quantitative Data: Cholinesterase Inhibitory Activity of 3-Aminobenzamide Derivatives
The table below presents the in vitro inhibitory activity of representative 3-aminobenzamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | R Group | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 1a | 4-chlorophenyl | 1.85 ± 0.12 | 3.45 ± 0.21 |
| 1b | 3,4-dichlorophenyl | 0.98 ± 0.07 | 2.12 ± 0.15 |
| 1c | 4-methoxyphenyl | 2.54 ± 0.18 | 4.89 ± 0.32 |
Experimental Protocols
Protocol 1: Synthesis of Bumetanide (A 3-Aminobenzoic Acid-Derived Diuretic)
This protocol outlines a potential synthetic route to bumetanide, starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.
Step 1: Reduction of the Nitro Group
-
In a pressure vessel, suspend 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (1 mole) in methanol.
-
Add 5% Palladium on Carbon (Pd/C) catalyst (10% w/w).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Heat the mixture to 50°C and stir vigorously for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the catalyst through a pad of celite, and concentrate the filtrate under reduced pressure to obtain 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
Step 2: Reductive Amination with Butyraldehyde
-
Dissolve the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1 mole) from the previous step in a suitable solvent such as methanol.
-
Add butyraldehyde (1.2 moles) and a catalytic amount of a dehydrating agent (e.g., molecular sieves).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Carefully add sodium borohydride (NaBH₄) (1.5 moles) portion-wise at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid to pH 3-4.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield bumetanide.
Protocol 2: Synthesis and Evaluation of 3-Aminobenzamide-Based Cholinesterase Inhibitors
This protocol describes the general synthesis of 3-aminobenzamide derivatives and their subsequent evaluation as cholinesterase inhibitors using the Ellman's method.
Step 1: Synthesis of N-Aryl-3-aminobenzamides
-
To a solution of 3-aminobenzoic acid (1 mole) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 moles) and Hydroxybenzotriazole (HOBt) (1.2 moles).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.1 moles) and a base such as triethylamine (2 moles).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3-aminobenzamide.
Step 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
The assay is performed in a 96-well microplate.
-
To each well, add 25 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer, and 50 µL of buffer (50 mM Tris-HCl, pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE or BChE solution.
-
The absorbance is measured at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Application Notes and Protocols for Coupling Reactions Involving 3-Aminobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for key coupling reactions involving 3-aminobenzoic acid hydrochloride. This versatile building block is crucial in medicinal chemistry and materials science for the synthesis of a wide array of complex molecules. The protocols provided herein are based on established methodologies for analogous compounds and have been adapted to address the specific considerations for the hydrochloride salt of 3-aminobenzoic acid.
Introduction to Coupling Reactions of 3-Aminobenzoic Acid
3-Aminobenzoic acid is a bifunctional molecule containing both a carboxylic acid and an amino group, making it an ideal substrate for a variety of coupling reactions. The hydrochloride salt is a common and stable form of this reagent. It is important to note that the protonated amino group in the hydrochloride salt is unreactive as a nucleophile. Therefore, in reactions where the amino group is intended to participate, a stoichiometric amount of base is required to liberate the free amine.
This document focuses on three principal types of coupling reactions:
-
Amide Coupling: Formation of an amide bond by reacting the carboxylic acid moiety of 3-aminobenzoic acid with a primary or secondary amine.
-
Suzuki-Miyaura Coupling: Creation of a carbon-carbon bond between a halogenated derivative of 3-aminobenzoic acid and an organoboron compound.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between a halogenated derivative of 3-aminobenzoic acid and an amine.
Amide Coupling (Carbodiimide-Mediated)
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid for nucleophilic attack by an amine.
General Reaction Scheme
Caption: Amide coupling of 3-aminobenzoic acid.
Quantitative Data for Amide Coupling
The following table summarizes representative data for amide coupling reactions of benzoic acid derivatives with various amines using different coupling reagents. This data can serve as a benchmark for optimizing reactions with this compound.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Benzoic Acid | Aniline | HATU | DIPEA | DMF | >95 | [1] |
| 2-Benzoylbenzoic Acid | 3-Methoxybenzohydrazide | HATU | DIPEA | - | High | [1] |
| Acetic Acid | tert-Butylamine | PIC | - | - | 89 | [2] |
| Boc-Amino Acids | Amino Acid Esters | DCC/HOBt | - | - | 47 | [3] |
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes the formation of an amide bond between this compound and a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (3.0 eq). The initial two equivalents of base are to neutralize the hydrochloride and deprotonate the carboxylic acid, with the third equivalent to neutralize the acid formed during the reaction.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For this reaction, 3-aminobenzoic acid must first be halogenated, for instance, to 3-bromobenzoic acid. The subsequent coupling with an arylboronic acid yields a biaryl structure. The amino group can be introduced before or after the coupling reaction.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of 3-bromobenzoic acid.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of aryl bromides analogous to 3-bromobenzoic acid.[4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | Reflux | 12 | ~90 | 4-Bromo-N-Boc-aniline |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halobenzoic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-halobenzoic acid with an arylboronic acid.
Materials:
-
3-Bromobenzoic acid (or other 3-halobenzoic acid) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, this reaction requires a halogenated derivative of 3-aminobenzoic acid. The reaction couples an aryl halide with an amine in the presence of a base and a palladium catalyst with a specialized phosphine ligand.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of 3-halobenzoic acid.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents data for the Buchwald-Hartwig amination of various aryl halides, which can guide the selection of conditions for 3-halobenzoic acid derivatives.[6]
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 98 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 99 |
| 4-Trifluoromethyl-bromobenzene | Aniline | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 97 |
| 3-Bromothiophene | Aniline | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 71 |
Experimental Protocol: Buchwald-Hartwig Amination of a 3-Halobenzoic Acid
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 3-halobenzoic acid.
Materials:
-
3-Halobenzoic acid (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) to a Schlenk tube.
-
Add the 3-halobenzoic acid (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the Schlenk tube with inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Overview
The following diagram illustrates a typical experimental workflow for the coupling reactions described.
Caption: General experimental workflow for coupling reactions.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Acylation of 3-Aminobenzoic Acid Hydrochloride
This document provides a detailed experimental protocol for the acylation of 3-aminobenzoic acid hydrochloride, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting N-acyl derivatives are valuable building blocks in drug discovery and materials science.
Introduction
3-Aminobenzoic acid is a versatile bifunctional molecule containing both an amino group and a carboxylic acid group. The acylation of the amino group is a fundamental step to produce derivatives with modified physicochemical properties, which is a common strategy in the development of novel therapeutic agents.[1] The hydrochloride salt of 3-aminobenzoic acid is often used as the starting material due to its stability. This protocol details the N-acetylation of this compound using acetic anhydride as the acylating agent. The procedure is based on established methods for the acylation of aromatic amines and can be adapted for other acylating agents.[2]
Experimental Protocols
Two primary methods are presented for the N-acetylation of this compound. The choice of method may depend on the scale of the reaction and available laboratory resources.
Method 1: Acetylation using Acetic Anhydride and Sodium Acetate in an Aqueous Medium
This protocol is adapted from procedures for the acetylation of primary amines in an aqueous environment.[3][4]
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)
-
Magnetic stirrer and stir plate
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
In an Erlenmeyer flask, suspend this compound (1.0 eq) in deionized water.
-
In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.
-
To the stirred suspension of the amine hydrochloride, add the sodium acetate solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cold, stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing with cold deionized water.
-
Purify the crude 3-acetamidobenzoic acid by recrystallization from an ethanol/water mixture to obtain a white solid.[5]
-
Dry the purified product in a vacuum oven.
Method 2: Acylation in an Organic Solvent with a Base
This protocol utilizes an organic solvent and a base to neutralize the acid byproduct.[2]
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous) or Triethylamine
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the N-acetylation of this compound to form 3-acetamidobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Acylating Agent | Acetic Anhydride | [2] |
| Product | 3-Acetamidobenzoic acid | [1][6][7] |
| Molecular Formula (Product) | C₉H₉NO₃ | [6][7] |
| Molecular Weight (Product) | 179.17 g/mol | [6][7] |
| Melting Point (Product) | 245.0-251.0 °C | [1] |
| Appearance (Product) | White to slightly pale yellow solid | [1] |
| Typical Yield | >75% | Based on analogous reactions[5][8] |
Mandatory Visualization
Caption: Experimental workflow for the N-acetylation of this compound.
References
- 1. 3-Acetamidobenzoic Acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. 3-Acetamidobenzoic Acid - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 7. 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-aminobenzoic acid hydrochloride as a foundational building block in the synthesis of valuable pharmaceutical intermediates. This document outlines key synthetic transformations, including the formation of amide and Schiff base derivatives, which are pivotal in the development of various therapeutic agents. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of these methodologies in a research and development setting.
Introduction: The Role of 3-Aminobenzoic Acid in Medicinal Chemistry
3-Aminobenzoic acid, and its hydrochloride salt, are highly versatile scaffolds in medicinal chemistry. The presence of both an aromatic amino group and a carboxylic acid moiety allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular architectures. These derivatives have shown promise in a variety of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The hydrochloride salt is often used to improve the solubility and stability of the parent compound.
Key Synthetic Applications and Protocols
Two of the most common and impactful synthetic transformations involving this compound are amide bond formation and Schiff base condensation. These reactions allow for the introduction of a wide array of functional groups and structural motifs, leading to the generation of extensive compound libraries for drug discovery.
Amide Synthesis: Formation of N-Aryl Amides
The formation of an amide bond by reacting the amino group of 3-aminobenzoic acid with an acyl chloride is a fundamental and widely utilized reaction in pharmaceutical synthesis. The resulting N-aryl amides are key intermediates in the development of a variety of bioactive molecules.
This protocol details the synthesis of 3-(benzoylamino)benzoic acid, a representative N-aryl amide, from this compound and benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(benzoylamino)benzoic acid.
Quantitative Data:
| Precursor | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Benzoyl chloride | 3-(Benzoylamino)benzoic acid | 85-95 | 248-250 |
Logical Workflow for Amide Synthesis:
Schiff Base Formation: Synthesis of Antimicrobial Intermediates
The condensation of the amino group of 3-aminobenzoic acid with an aldehyde results in the formation of a Schiff base (imine). These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including antimicrobial properties.[1][2]
This protocol describes the synthesis of a Schiff base from this compound and 4-nitrobenzaldehyde, a common building block in medicinal chemistry.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in ethanol to neutralize the hydrochloride and free the amine.
-
To this solution, add 4-nitrobenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Quantitative Data:
| Precursor | Reagent | Product | Yield (%) | Reference |
| 3-Aminobenzoic acid | 4-Nitrobenzaldehyde | 3-(((E)-4-nitrobenzylidene)amino)benzoic acid | 82 | [3] |
| 3-Aminobenzoic acid | 4-Chlorobenzaldehyde | 3-(((E)-4-chlorobenzylidene)amino)benzoic acid | 79 | [3] |
| 3-Aminobenzoic acid | 4-Methoxybenzaldehyde | 3-(((E)-4-methoxybenzylidene)amino)benzoic acid | 78 | [3] |
Synthetic Pathway for Schiff Base Formation:
Signaling Pathways and Logical Relationships
The pharmaceutical intermediates derived from 3-aminobenzoic acid can interact with various biological targets. For instance, many antimicrobial agents function by inhibiting essential bacterial enzymes. The diagram below illustrates a generalized logical relationship for the development of such agents.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The straightforward and high-yielding protocols for the formation of amides and Schiff bases make it an attractive precursor for drug discovery and development programs. The ability to readily introduce chemical diversity through these key reactions allows for the efficient exploration of structure-activity relationships and the optimization of lead compounds. The methodologies and data presented in these application notes serve as a valuable resource for researchers in the pharmaceutical sciences.
References
Application Notes and Protocols for the Quantification of 3-Aminobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Aminobenzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and other chemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry have been compiled to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is designed for the accurate quantification of this compound in bulk drug substance and pharmaceutical formulations. The method is adept at separating the active pharmaceutical ingredient (API) from its potential degradation products.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-15 min: 5-95% B15-20 min: 95% B20-22 min: 95-5% B22-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
1.2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample containing approximately 100 mg of this compound and prepare a 1000 µg/mL solution in the same manner as the standard stock solution. Further dilute as necessary to fall within the calibration range.
1.3. Method Validation Summary:
The following table summarizes the typical validation parameters for this HPLC method. Note: This data is illustrative and should be verified experimentally.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo or degradation products |
HPLC Analysis Workflow
Application Notes and Protocols: Diazotization of 3-Aminobenzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the diazotization of 3-aminobenzoic acid hydrochloride. The procedure outlines the conversion of the primary aromatic amine group into a diazonium salt, a versatile intermediate in organic synthesis, particularly for the production of azo dyes and other substituted aromatic compounds.
The reaction involves treating an acidic solution of 3-aminobenzoic acid with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][2] The process must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[1]
Data Presentation: Summary of Reaction Conditions
The following table summarizes the typical reactants and conditions for the diazotization of an aminobenzoic acid. Quantities should be adjusted based on the specific molecular weight of this compound for the desired scale.
| Component | Role | Typical Specification | Key Considerations |
| 3-Aminobenzoic Acid HCl | Starting Material | Provides the primary amino group for diazotization.[3] | Ensure it is fully dissolved or well-suspended in the acidic medium before cooling. |
| Hydrochloric Acid (HCl) | Acid/Catalyst | Concentrated or 1M solution.[4][5] | Creates nitrous acid in situ and maintains an acidic medium to prevent premature coupling.[1] |
| Sodium Nitrite (NaNO₂) | Reagent | Aqueous solution (e.g., 0.3% to 33.3%).[5][6] | Source of nitrous acid for the formation of the diazonium ion.[1] Should be added slowly.[3] |
| Solvent | Medium | Distilled Water | The reaction is typically performed in an aqueous medium. |
| Temperature | Reaction Condition | 0–5 °C | Critical for the stability of the diazonium salt.[1] Higher temperatures can lead to decomposition.[7] |
| Reaction Time | Duration | 15–40 minutes | Includes slow addition of nitrite and subsequent stirring to ensure complete reaction.[3][6] |
Experimental Protocol: Synthesis of 3-Carboxybenzenediazonium Chloride
This protocol details the procedure for the diazotization of this compound to form its corresponding diazonium salt solution. This solution is highly reactive and is typically used immediately in subsequent reactions, such as azo coupling or Sandmeyer reactions.[2][8]
Materials and Reagents:
-
This compound (or 3-aminobenzoic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper (for testing for excess nitrous acid)
Equipment:
-
Beakers (250 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Ice bath
-
Thermometer
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure:
-
Preparation of the Amine Solution: In a 250 mL beaker, prepare a suspension of one molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.[3] If starting from 3-aminobenzoic acid, dissolve it in dilute hydrochloric acid. A typical ratio involves using enough acid to fully protonate the amine and catalyze the reaction.[4]
-
Cooling: Place the beaker in an ice bath and stir the suspension continuously with a magnetic stirrer until the temperature drops to 0–5 °C.[3] It is crucial to maintain this temperature range throughout the reaction.[1]
-
Preparation of the Nitrite Solution: In a separate small beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[3]
-
Diazotization Reaction: While vigorously stirring the cold amine suspension, add the sodium nitrite solution dropwise using a dropping funnel or pipette.[1] The rate of addition must be slow enough to ensure the temperature does not rise above 5 °C.[1]
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15–30 minutes.[3] This ensures the diazotization reaction goes to completion.
-
Verification (Optional): To check for the presence of excess nitrous acid, a drop of the reaction mixture can be tested with starch-iodide paper. A blue-black color indicates an excess of nitrous acid, confirming the full conversion of the primary amine. If the test is negative, a small amount of additional sodium nitrite solution can be added.
-
Use of the Diazonium Salt: The resulting solution contains the 3-carboxybenzenediazonium chloride salt.[9] This solution should be kept cold and used immediately for the next synthetic step (e.g., coupling with a phenol or another activated aromatic compound) as diazonium salts are unstable and can decompose.[1][7]
Visualized Workflow and Logic
The following diagrams illustrate the chemical transformation and the experimental workflow for the diazotization process.
Caption: Chemical pathway of the diazotization reaction.
Caption: Experimental workflow for the diazotization procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. questjournals.org [questjournals.org]
- 5. rjptonline.org [rjptonline.org]
- 6. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-Diazoniobenzoate | C7H4N2O2 | CID 13948284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 3-Aminobenzoic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-aminobenzoic acid hydrochloride as a key starting material. The synthesized compounds, including quinazolinones and acridones, are of significant interest in medicinal chemistry due to their potential therapeutic applications, such as antimicrobial and anticancer activities.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of quinazolinone derivatives from 3-aminobenzoic acid typically involves a multi-step process, beginning with the formation of an N-acyl derivative, followed by cyclization.
Application Note:
The following protocol describes the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one derivative. This method is versatile and allows for the introduction of various substituents at the 2 and 3 positions, enabling the creation of a diverse library of compounds for screening purposes. The general strategy involves the initial acylation of 3-aminobenzoic acid, followed by cyclization with a primary amine to form the quinazolinone core.
Experimental Protocol: Synthesis of 2-Aryl-3-substituted-3,4-dihydroquinazolin-4-one
Step 1: Synthesis of 3-Benzamidobenzoic Acid
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath and slowly add benzoyl chloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 3-benzamidobenzoic acid.
Step 2: Cyclization to form 2-Phenyl-3-aryl-3,4-dihydroquinazolin-4-one
-
Reflux a mixture of 3-benzamidobenzoic acid (1 equivalent) and a substituted aniline (1.2 equivalents) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
| Step | Reactant 1 | Reactant 2 | Solvent | Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 3-Aminobenzoic Acid HCl | Benzoyl Chloride | Pyridine | - | 4-6 | Room Temp. | 85-95 |
| 2 | 3-Benzamidobenzoic Acid | Substituted Aniline | - | POCl₃/PPA | 6-8 | Reflux | 60-80 |
Synthesis of Acridone Derivatives
Acridones are tricyclic heterocyclic compounds known for their planar structure, which allows them to intercalate with DNA, leading to their potential use as anticancer and antimicrobial agents. The synthesis of acridones from 3-aminobenzoic acid derivatives often proceeds via an intramolecular cyclization of an N-phenyl-3-aminobenzoic acid intermediate.
Application Note:
This protocol outlines a general method for the synthesis of acridone derivatives. The key step is the Ullmann condensation to form the N-phenyl-3-aminobenzoic acid, followed by a cyclization reaction, typically under acidic conditions.
Experimental Protocol: Synthesis of Substituted Acridone
Step 1: Synthesis of N-Phenyl-3-aminobenzoic Acid
-
In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), a substituted aniline (1.5 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude N-phenyl-3-aminobenzoic acid, wash with water, and purify by recrystallization.
Step 2: Cyclization to form Acridone
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Heat the N-phenyl-3-aminobenzoic acid (1 equivalent) in a strong acid such as concentrated sulfuric acid or polyphosphoric acid at 100-120°C for 2-4 hours.
-
Carefully pour the hot reaction mixture onto ice to precipitate the acridone.
-
Filter the solid, wash with water until the washings are neutral, and then wash with a sodium bicarbonate solution to remove any unreacted acid.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or acetic acid.
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 3-Bromobenzoic Acid | Substituted Aniline | Cu/CuI | DMF | 12-24 | Reflux | 50-70 |
| 2 | N-Phenyl-3-aminobenzoic Acid | - | H₂SO₄/PPA | - | 2-4 | 100-120 | 70-90 |
Biological Activity and Signaling Pathways
Quinazolinone Derivatives as Anticancer Agents
Many quinazolinone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] Specifically, they can target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By inhibiting these kinases, quinazolinones can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[3] Some derivatives also act as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, making them particularly effective in cancers with specific DNA repair deficiencies.[2]
Caption: Quinazolinone Anticancer Mechanisms.
Acridone Derivatives as Antimicrobial Agents
The antimicrobial activity of acridone derivatives is often attributed to their ability to intercalate into bacterial DNA.[4] This interaction can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death. The planar tricyclic structure of the acridone core is crucial for this intercalating activity.
Caption: Acridone Antimicrobial Mechanism.
Experimental Workflow Overview
The general workflow for the synthesis and evaluation of these heterocyclic compounds is outlined below.
Caption: General Synthesis Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Aminobenzoic Acid Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 3-aminobenzoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound? A1: Common impurities often originate from the synthesis process. The most typical route is the reduction of 3-nitrobenzoic acid.[1] Therefore, impurities may include the unreacted starting material (3-nitrobenzoic acid), byproducts from incomplete reduction, or other isomers formed during nitration of benzoic acid. The crude product may also appear colored due to trace amounts of oxidized or polymeric side products.
Q2: What is the most effective primary purification technique for this compound? A2: Recrystallization is the most common and effective method for purifying crude this compound. This technique leverages the difference in solubility of the compound and its impurities in a specific solvent at varying temperatures.[2] Given that the target is a hydrochloride salt, water is often an excellent solvent choice due to the high solubility of the salt in hot water and lower solubility in cold water.
Q3: How can I remove persistent color from my crude sample? A3: If the crude product is colored (e.g., yellow or brown), this is likely due to high-molecular-weight byproducts or oxidized impurities.[3] These can often be removed by treating the hot solution with a small amount of activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed via hot gravity filtration.[4]
Q4: What are the key safety precautions when handling 3-aminobenzoic acid and its hydrochloride salt? A4: 3-Aminobenzoic acid and its hydrochloride salt are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Always handle the compound in a well-ventilated area or fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[7][8] Avoid creating dust.[9]
Q5: How should this compound be stored? A5: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] It is sensitive to light and moisture, so protection from these conditions is recommended to ensure its stability.[3][5]
Troubleshooting Guide
Problem 1: Low or no crystal formation after cooling the recrystallization solution.
-
Possible Cause 1: Supersaturation.
-
Solution: The solution may be supersaturated. To induce crystallization, try scratching the inside surface of the flask with a glass rod just below the solvent level. Alternatively, add a tiny "seed" crystal of pure this compound to the solution.[10] If these methods fail, further cooling in an ice-water bath may be necessary.[10]
-
-
Possible Cause 2: Too much solvent was used.
-
Solution: If the solution is too dilute, the saturation point will not be reached even upon cooling. To resolve this, gently heat the solution to evaporate some of the solvent until you observe the solution becoming slightly cloudy (the saturation point at that temperature). Then, allow it to cool slowly again.[10]
-
Problem 2: The purified product remains colored (yellow or brown) after recrystallization.
-
Possible Cause: Presence of colored, soluble impurities.
-
Solution: The impurities were not effectively removed by a single recrystallization. Dissolve the colored crystals in the minimum amount of hot solvent again. Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution and swirl. Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal.[4] Allow the clear filtrate to cool and crystallize.
-
Problem 3: An oily substance separates instead of solid crystals.
-
Possible Cause: "Oiling out".
-
Solution: This occurs when the saturated solution's temperature is above the melting point of the solute, causing it to come out of solution as a liquid instead of a solid. To fix this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly. Ensure the solution is not disturbed during the initial cooling phase to promote the formation of a proper crystal lattice.
-
Problem 4: The final product has a low melting point or a broad melting range.
-
Possible Cause: The product is still impure.
-
Solution: A low or broad melting point indicates the presence of impurities. The most likely contaminants are residual starting materials or solvent trapped within the crystals. Ensure the crystals are washed with a small amount of ice-cold solvent during vacuum filtration to remove adhering mother liquor.[11] The product should also be dried thoroughly under vacuum to remove all residual solvent. If purity is still low, a second recrystallization is recommended.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of 3-Aminobenzoic acid and its hydrochloride salt.
| Property | 3-Aminobenzoic Acid | This compound |
| Molecular Formula | C₇H₇NO₂[3] | C₇H₈ClNO₂[6] |
| Molecular Weight | 137.14 g/mol [3] | 173.60 g/mol [6] |
| Appearance | White to off-white/yellowish crystalline solid[3] | White to faint brown powder or crystals[8] |
| Melting Point | 178-180 °C[12] | Data not specified, but expected to differ from the free base |
| pKa (at 25 °C) | 3.07 (carboxyl group), 4.79 (amino group)[1] | N/A |
| Water Solubility | 5.9 g/L (at 15 °C)[7][13] | Expected to be highly soluble, especially in hot water |
| Other Solubilities | Soluble in acetone, boiling water, hot alcohol, ether[1] | Soluble in water |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is the standard method for purifying crude this compound.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved.[10] Avoid adding an excess of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the hot mixture for 5-10 minutes.[4]
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal/impurities. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.[11]
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a drying oven at low heat or in a vacuum desiccator.
Protocol 2: Purification via pH Adjustment (Acid-Base Cleanup)
This protocol is useful if the crude product contains significant non-ionizable organic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a sufficient amount of deionized water at room temperature. The solution should be acidic.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously. Allow the layers to separate. The neutral organic impurities will partition into the organic layer. Drain the lower aqueous layer and discard the upper organic layer. Repeat this extraction step 1-2 times.
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Precipitation of Free Acid: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) dropwise while stirring until the pH is adjusted to ~4-5. The free 3-aminobenzoic acid, which is less soluble in water, will precipitate out as a solid.[1]
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Isolation and Conversion back to HCl salt: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water. To convert it back to the hydrochloride salt, the purified free acid can be suspended in a minimal amount of a solvent like isopropanol, and concentrated HCl can be added dropwise until the solid dissolves and then re-precipitates as the hydrochloride salt. Alternatively, for many applications, the purified free amino acid is the desired final product.
-
Drying: Dry the purified product thoroughly in a vacuum desiccator.
Visualized Workflows
Caption: Standard experimental workflow for the purification of this compound by recrystallization.
Caption: A logical guide for troubleshooting low product yield during purification experiments.
References
- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. famu.edu [famu.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. 3-氨基苯甲酸 盐酸盐 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. benchchem.com [benchchem.com]
- 12. 3-Aminobenzoic acid 98 99-05-8 [sigmaaldrich.com]
- 13. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chemistry 102 - Experiment 3 [home.miracosta.edu]
Technical Support Center: Optimizing Amide Coupling Reactions of 3-Aminobenzoic Acid Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful amide coupling of 3-aminobenzoic acid hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amide coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization of the hydrochloride salt: The amine group of 3-aminobenzoic acid is protonated, preventing the deprotonation of the carboxylic acid required for activation. 2. Inadequate activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantity. 3. Hydrolysis of the activated ester: Presence of moisture in the reaction. 4. Low nucleophilicity of the coupling partner: The amine being coupled may be sterically hindered or electronically poor. | 1. Ensure sufficient base: Use at least 2-3 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] 2. Optimize coupling reagent: Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq). Consider a more potent coupling reagent like HATU for challenging couplings.[2] 3. Use anhydrous conditions: Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Increase reaction time and/or temperature: For poorly nucleophilic amines, longer reaction times or gentle heating may be necessary. |
| Formation of a Significant Amount of Self-Coupled Byproduct (Polymerization) | The amino group of one molecule of 3-aminobenzoic acid reacts with the activated carboxyl group of another. | 1. Control order of addition: Pre-activate the this compound with the coupling reagent and base for a short period (15-30 minutes) before adding the amine coupling partner.[3] 2. Slow addition of the amine: Add the amine coupling partner dropwise to the activated carboxylic acid solution. 3. Lower the reaction temperature: Running the reaction at 0 °C can help control the rate of self-polymerization. |
| Presence of Guanidinylation Byproduct | This is a known side reaction with uronium/aminium-based reagents (e.g., HATU, HBTU) where the coupling reagent reacts directly with the amine coupling partner.[4] | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. Ensure complete pre-activation of the carboxylic acid before adding the amine. |
| Racemization of Chiral Coupling Partners | The reaction conditions may be too harsh, or the coupling reagent may not be optimal for preserving stereochemistry. | 1. Use a coupling reagent known to suppress racemization, such as HATU or the addition of HOBt or HOAt to carbodiimide reactions.[4][5] 2. Maintain lower reaction temperatures. |
| Poor Solubility of Starting Materials | This compound has limited solubility in some common organic solvents. | 1. Select an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally good choices.[6] 2. Gentle heating and sonication can be used to aid dissolution before initiating the reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary when using this compound?
A1: this compound is a salt where the amino group is protonated as an ammonium chloride. A base is crucial for two reasons: first, to neutralize the hydrochloride, freeing the amino group, and second, to deprotonate the carboxylic acid, forming a carboxylate anion that can then be activated by the coupling reagent. A non-nucleophilic base like DIPEA is often preferred to avoid side reactions.[1]
Q2: Which coupling reagent should I choose for my reaction?
A2: The choice of coupling reagent depends on the specific amine coupling partner, desired reaction time, and cost considerations.
-
HATU: Highly efficient and fast-acting, particularly for challenging or sterically hindered couplings, often resulting in high yields.[2][3]
-
EDC/HOBt (or EDC/NHS): A robust, common, and cost-effective choice. The byproducts are water-soluble, which can simplify workup.[2][7]
-
T3P® (Propylphosphonic Anhydride): A versatile and safe reagent with a straightforward workup.[2]
Q3: How can I prevent the self-polymerization of 3-aminobenzoic acid?
A3: Self-polymerization can be minimized by controlling the reaction conditions. The most effective strategy is to pre-activate the 3-aminobenzoic acid with the coupling reagent and base for 15-30 minutes before the addition of your desired amine partner. This ensures that the activated species is readily trapped by the intended nucleophile. Running the reaction at a lower temperature (e.g., 0 °C) and adding the amine slowly can also help.
Q4: What are the optimal solvent and temperature for this coupling reaction?
A4: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are most commonly used due to their excellent solvating properties for the reactants and reagents.[3] The reaction is typically started at 0 °C to control the initial exothermic reaction and minimize side reactions like self-polymerization. It is then often allowed to warm to room temperature and stirred for several hours. For less reactive coupling partners, gentle heating may be required.
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the desired product.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Aminobenzoic Acid Amidation *
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | Cost-effective; water-soluble urea byproduct simplifies workup.[2] |
| HATU | None | DIPEA | DMF | 2 | 95 | Highly efficient and rapid, especially for challenging substrates.[2][3] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | Safe reagent with a straightforward workup.[2] |
*Data is representative for aminobenzoic acids and may vary based on the specific amine coupling partner and reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
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Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
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Follow steps 6-10 from Protocol 1 for workup and purification.
Mandatory Visualization
Caption: General workflow for amide coupling of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 3-Aminobenzoic Acid Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminobenzoic acid hydrochloride. The information is presented in a question-and-answer format to address common challenges and provide practical solutions for byproduct formation in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in two main types of reactions:
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Esterification: The carboxylic acid group is reacted with an alcohol to form an ester. A common example is the synthesis of ethyl 3-aminobenzoate.
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Amidation: The carboxylic acid group is reacted with an amine to form an amide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, or by using coupling agents.
Q2: What are the potential major byproducts I should be aware of when working with this compound?
A2: Several side reactions can lead to the formation of byproducts, which can complicate purification and reduce the yield of your desired product. The most common byproducts include:
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Self-Polymerization Products: Under certain conditions, especially in the presence of oxidizing agents or when forming a highly reactive intermediate like an acid chloride, 3-aminobenzoic acid can react with itself to form polyamide oligomers or polymers.[1]
-
Decarboxylation Product (Aniline): In acidic aqueous solutions and at elevated temperatures, 3-aminobenzoic acid can undergo decarboxylation to form aniline.
-
N-Acylurea (in EDC/NHS coupling): When using carbodiimide coupling agents like EDC for amidation, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.
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Di-acylated or Poly-acylated Products (in amidations): If the amine used in an amidation reaction has more than one amino group, or if the reaction conditions are not carefully controlled, multiple 3-aminobenzoyl groups can be attached.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of this compound in your crude product.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Ester in Fischer Esterification
Symptoms:
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TLC or HPLC analysis shows a significant amount of unreacted 3-aminobenzoic acid.
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The isolated yield of the ester is lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (e.g., 5-10 equivalents). Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) is used. For this compound, the hydrochloride salt itself provides an acidic environment, but additional catalyst may be necessary. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, increase the reaction time or temperature. Refluxing is a common condition for these reactions. |
Issue 2: Presence of Polymeric Byproducts
Symptoms:
-
An insoluble, high molecular weight material is observed in the reaction mixture.
-
Broad, unresolved peaks are seen in the HPLC chromatogram.
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The product is difficult to purify by standard chromatography.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction with Thionyl Chloride | When preparing the acid chloride, the intermediate 3-aminobenzoyl chloride can be highly reactive and prone to self-polymerization. Add thionyl chloride dropwise at a low temperature (e.g., 0 °C) and use the resulting acid chloride immediately in the next step without isolation. |
| Oxidative Conditions | Avoid unnecessary exposure to air or oxidizing agents, as this can promote polymerization of the aniline moiety. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Issue 3: Formation of N-Acylurea in EDC/NHS Amidation
Symptoms:
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A significant peak corresponding to the N-acylurea byproduct is observed in the HPLC or LC-MS analysis.
-
The desired amide product yield is low despite consumption of the starting carboxylic acid.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Instability of O-Acylisourea Intermediate | The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is unstable and can rearrange. To minimize this, add N-hydroxysuccinimide (NHS) to the reaction. NHS reacts with the O-acylisourea to form a more stable NHS-ester, which then reacts with the amine. |
| Suboptimal pH | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the amine is more efficient at a slightly basic pH (7.2-8.5). A two-step, one-pot procedure with pH adjustment can improve yields. |
| Presence of Amine-Containing Buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for reaction with the activated carboxylic acid. Use non-amine-containing buffers such as MES for the activation step and PBS for the coupling step. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Aminobenzoate via Fischer Esterification
This protocol describes the synthesis of ethyl 3-aminobenzoate from this compound and ethanol.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Carbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and absolute ethanol (10 equivalents).
-
Slowly add concentrated sulfuric acid (0.2 equivalents) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture by adding 10% sodium carbonate solution until the pH is ~8. Be cautious as CO2 will evolve.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-aminobenzoate.
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Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Reactant/Product | Molar Mass ( g/mol ) | Typical Molar Ratio |
| 3-Aminobenzoic acid HCl | 173.61 | 1 |
| Ethanol | 46.07 | 10 |
| Sulfuric Acid | 98.08 | 0.2 |
| Ethyl 3-aminobenzoate | 165.19 | (Product) |
Protocol 2: Synthesis of 3-Aminobenzamide using EDC/NHS Coupling
This protocol describes the synthesis of 3-aminobenzamide from this compound and ammonia (from ammonium chloride and a base).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ammonium Chloride
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve ammonium chloride (1.5 equivalents) in DMF and add DIPEA or TEA (2 equivalents).
-
Slowly add the activated 3-aminobenzoic acid solution to the ammonia solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-aminobenzamide by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant/Product | Molar Mass ( g/mol ) | Typical Molar Ratio |
| 3-Aminobenzoic acid HCl | 173.61 | 1 |
| EDC | 191.70 | 1.2 |
| NHS | 115.09 | 1.2 |
| Ammonium Chloride | 53.49 | 1.5 |
| DIPEA | 129.24 | 2 |
| 3-Aminobenzamide | 136.15 | (Product) |
Visualizations
Caption: Experimental workflow for the Fischer Esterification of this compound.
Caption: Signaling pathway illustrating the desired amidation reaction and common side reactions.
Caption: A logical decision tree for troubleshooting low yields in this compound reactions.
References
Technical Support Center: Synthesis of 3-Aminobenzoic Acid Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-aminobenzoic acid hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-aminobenzoic acid?
The most prevalent and well-established method for the synthesis of 3-aminobenzoic acid is the reduction of 3-nitrobenzoic acid.[1][2] This is typically followed by the addition of hydrochloric acid to form the hydrochloride salt.
Q2: What are the common impurities in the starting material, 3-nitrobenzoic acid, and how can they affect the reaction?
The nitration of benzoic acid to produce 3-nitrobenzoic acid can also yield 2-nitrobenzoic acid (~20%) and 4-nitrobenzoic acid (~1.5%) as side products.[1] These isomeric impurities can be carried through the reduction step, resulting in a mixture of aminobenzoic acid isomers, which can complicate purification and lower the yield of the desired this compound. It is advisable to use a pure sample of 3-nitrobenzoic acid for the synthesis.
Q3: How can I purify the final this compound product to improve yield and purity?
Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. Water or aqueous ethanol are often suitable solvents. The crude product can be dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form crystals. This process helps to remove unreacted starting materials and side products. For highly impure samples, column chromatography may be necessary.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of 3-Aminobenzoic Acid After Reduction
| Possible Cause | Recommended Solution |
| Incomplete Reduction | - Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. A slight excess may be necessary. - Reaction Time: The reduction may require a longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoic acid) is no longer visible. - Reaction Temperature: Some reduction reactions are exothermic and may require initial cooling, while others may need heating to proceed to completion. Ensure the temperature is maintained within the optimal range for the chosen reducing agent. |
| Side Reactions | - Over-reduction: In some cases, the carboxylic acid group can be reduced. This is less common for the reduction of nitroarenes but can occur with very strong reducing agents. Choose a selective reducing agent like tin(II) chloride or catalytic hydrogenation with Pd/C. - Formation of Azo or Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds, especially under neutral or alkaline conditions. Ensure the reaction is carried out under acidic conditions if using metal reductants like tin or iron. |
| Product Loss During Work-up | - Solubility in Aqueous Phase: 3-aminobenzoic acid has some solubility in water. During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic phase.[3] - Precipitation: Ensure the pH is adjusted correctly during product isolation. 3-aminobenzoic acid is amphoteric; it is least soluble at its isoelectric point (around pH 3.5-5).[4] Adjusting the pH to this range will maximize precipitation. |
Problem 2: The Final Product is Impure
| Possible Cause | Recommended Solution |
| Unreacted Starting Material | The presence of 3-nitrobenzoic acid in the final product indicates an incomplete reaction. Improve the reaction conditions as described in "Problem 1". An additional recrystallization step can help remove the unreacted starting material.[3] |
| Presence of Isomeric Impurities | If the starting 3-nitrobenzoic acid was impure, the final product will contain isomeric aminobenzoic acids. Purify the starting material before the reduction step. High-performance liquid chromatography (HPLC) can be used to analyze the purity of both the starting material and the final product.[5] |
| Formation of Side Products | As mentioned, side products like azo or azoxy compounds can form. Optimize the reaction conditions to minimize their formation. Purification by recrystallization or column chromatography may be required to remove these impurities. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different methods of synthesizing 3-aminobenzoic acid.
| Starting Material | Method | Reaction Conditions | Yield | Reference |
| 3-Nitrobenzaldehyde | Activated Carbon in Subcritical Water | 300 °C, 90 bar, 6 hours | 59% | [6] |
| 3-Nitrobenzoic Acid | Tin (Sn) and Hydrochloric Acid (HCl) | Not specified in snippets | Not specified in snippets | [7] |
| 3-Nitrobenzoic Acid | Catalytic Hydrogenation (Pd/C) | Not specified in snippets | Quantitative (for methyl ester) | [8] |
| 3-Nitrobenzoic Acid | Sodium Dithionite (Na₂S₂O₄) | Aqueous NaOH/NH₃ | "Easy reduction" | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminobenzoic Acid via Reduction of 3-Nitrobenzoic Acid with Tin and HCl
This protocol is a common laboratory method for the reduction of aromatic nitro compounds.
Materials:
-
3-Nitrobenzoic acid
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid and granulated tin.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath during the addition.
-
After the initial exothermic reaction subsides, heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a concentrated solution of sodium hydroxide. The pH should be adjusted to be slightly basic to precipitate the tin salts as tin hydroxide.
-
Filter the mixture to remove the tin salts. The filtrate contains the sodium salt of 3-aminobenzoic acid.
-
Acidify the filtrate with hydrochloric acid to the isoelectric point (around pH 4-5) to precipitate the 3-aminobenzoic acid.
-
Collect the precipitated 3-aminobenzoic acid by filtration, wash with cold water, and dry.
-
To prepare the hydrochloride salt, dissolve the 3-aminobenzoic acid in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. benchchem.com [benchchem.com]
- 4. US2878281A - Preparation of amino benzoic acids - Google Patents [patents.google.com]
- 5. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Overcoming solubility issues of 3-Aminobenzoic acid hydrochloride in reactions
Welcome to the technical support center for 3-Aminobenzoic acid hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during its use in chemical reactions, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is the salt form of 3-Aminobenzoic acid. This structural difference is critical to its solubility profile. As an ionic salt, it exhibits significantly different solubility compared to its free base form.
-
High Polarity: The presence of the ammonium hydrochloride group (-NH₃⁺Cl⁻) makes the molecule highly polar and ionic.
-
Aqueous Solubility: It is generally soluble in polar protic solvents, with its highest solubility in water.
-
Organic Solvent Solubility: Its solubility is very limited in most common non-polar and moderately polar aprotic organic solvents used in synthesis, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate. It may show some limited solubility in highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
The free base, 3-Aminobenzoic acid, is only slightly soluble in cold water (about 5.9 g/L at 15 °C) but is soluble in organic solvents like acetone, ethanol, and ether, particularly when heated[1][2][3][4]. The conversion between these two forms is the key to solving most solubility-related problems.
Q2: I am trying to perform an amide coupling reaction in DMF, but my this compound will not dissolve. What is the issue?
A2: This is a common and expected issue. The problem is twofold, relating to both solubility and reactivity:
-
Poor Solubility: As mentioned in Q1, the hydrochloride salt form is poorly soluble in many organic solvents, including DMF. The ionic nature of the salt disfavors dissolution in aprotic organic media.
-
Lack of Reactivity: For an amide coupling reaction, the amine must act as a nucleophile to attack the activated carboxylic acid. In the hydrochloride salt form, the nitrogen atom is protonated (-NH₃⁺). This protonated amine is not nucleophilic and will not participate in the coupling reaction.
Therefore, for the reaction to proceed, the this compound must be neutralized to its free amine form (-NH₂), which is both more soluble in organic solvents and nucleophilic.
Q3: How can I effectively solubilize this compound for a reaction?
A3: The most effective strategy is to convert the hydrochloride salt into its more soluble free amine form in situ (within the reaction mixture). This is typically achieved by adding a suitable base. Several other methods can also be employed, often in combination.
Primary Strategy: In-Situ Neutralization
The addition of a non-nucleophilic organic base is the standard and most effective method. The base neutralizes the hydrochloride, generating the free amine of 3-aminobenzoic acid, which readily dissolves in common organic solvents like DMF.
-
Recommended Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA), or N-methylmorpholine (NMM) are commonly used[5][6]. Typically, at least 2.0 equivalents of the base are required: 1.0 equivalent to neutralize the hydrochloride salt and at least 1.0 equivalent to facilitate the subsequent carboxylic acid activation and coupling.
-
Mechanism: R-NH₃⁺Cl⁻ + Base -> R-NH₂ + [Base-H]⁺Cl⁻
Secondary Strategies:
-
Solvent Selection: Use highly polar aprotic solvents like DMSO or NMP where the salt may have slightly better intrinsic solubility. However, neutralization is still required for reactivity.
-
Heating: Gently warming the mixture can help increase the rate of dissolution, especially after the base has been added.
-
Co-solvents: In some cases, using a mixture of solvents can achieve the desired solubility. For example, a small amount of DMSO in THF might improve solubility.
The logical workflow for addressing solubility issues is outlined in the diagram below.
Caption: Troubleshooting workflow for solubility issues.
Data Summary
The following table summarizes the solubility of 3-Aminobenzoic acid and its hydrochloride salt. Quantitative data for the hydrochloride salt is sparse, as its use almost always involves in-situ neutralization.
| Compound | Solvent | Solubility | Temperature | Reference(s) |
| 3-Aminobenzoic Acid | Water | 5.9 g/L | 15 °C | [2][4][7] |
| Boiling Water | Soluble | 100 °C | [1][4] | |
| Acetone | 78.7 g/L | 11.3 °C | [8] | |
| Ethanol | Soluble (especially when hot) | - | [3][4] | |
| Ether | Soluble | - | [1][3] | |
| Chloroform | Soluble (when hot) | - | [4] | |
| 3-Aminobenzoic Acid HCl | Water | Highly Soluble | Room Temp. | General chemical principles |
| DMF, DMSO | Sparingly to Slightly Soluble | Room Temp. | Inferred from common use | |
| THF, DCM, Toluene | Poorly Soluble / Insoluble | Room Temp. | Inferred from common use |
Experimental Protocols
Protocol: Solubilization of this compound for Amide Coupling
This protocol describes the standard procedure for solubilizing this compound for a typical amide coupling reaction using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.0-1.2 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Initial Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add Solvent: Add anhydrous DMF to achieve a suitable reaction concentration (typically 0.1 to 0.5 M). The mixture will appear as a suspension or slurry.
-
Neutralization & Solubilization: Add DIPEA (2.5 eq) to the suspension. Stir the mixture at room temperature. The solid should completely dissolve within 5-15 minutes, resulting in a clear solution. This step is visualized in the diagram below.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Carboxylic Acid Activation: Add the coupling reagent, HATU (1.1 eq), to the solution. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step prepares the carboxylic acid for coupling[5].
-
Amine Addition: Add your desired amine coupling partner (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup & Purification: Once the reaction is complete, proceed with a standard aqueous workup to quench the reaction and remove DMF and excess reagents, followed by purification of the final amide product (e.g., by chromatography or recrystallization).
Caption: pH-mediated equilibrium and its effect on solubility.
References
- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. carlroth.com [carlroth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-aminobenzoic acid [chemister.ru]
Technical Support Center: Preventing Oxidation of 3-Aminobenzoic Acid Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling 3-Aminobenzoic acid hydrochloride (3-ABAHCl), focusing on the prevention of its oxidation. Adherence to these protocols is crucial for ensuring the integrity of your experiments and the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound or its solution turning a yellow, brown, or purplish color?
A1: The discoloration is a common indicator of oxidation. The aromatic amine group (-NH2) in the molecule is susceptible to oxidation when exposed to air (oxygen), light (especially UV), and trace metal ions.[1][2] This process forms colored impurities, which can compromise the purity of the compound and the outcomes of your experiments.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize oxidation, solid 3-ABAHCl should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[3][4] For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[5][6]
Q3: How can I prepare a stable solution of this compound?
A3: To prepare a stable solution, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes before dissolving the compound.[5] Prepare the solution fresh if possible and protect it from light by using amber vials or wrapping the container in aluminum foil.
Q4: Can I use antioxidants or other additives to stabilize my 3-ABAHCl solution?
A4: While the addition of antioxidants is a common strategy for many compounds, it can introduce variables into your experiment. A more standard and preferred approach is to strictly control the experimental conditions by removing oxygen and light. If metal ion contamination is suspected as a catalyst for oxidation, adding a chelating agent like EDTA at a very low concentration could be considered, but this must be validated for your specific application.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable steps to resolve them.
Issue 1: The solid, powdered 3-ABAHCl in the bottle is discolored.
-
Question: I just opened a new bottle of this compound and it's already light brown, not white. What should I do?
-
Answer: A light brown color in the solid powder suggests that some level of oxidation has occurred, even in commercial samples.[7] This could be due to improper sealing or long-term storage. For non-critical applications, you may be able to proceed. However, for sensitive experiments such as drug development or quantitative analysis, the presence of these oxidative impurities could be detrimental. It is recommended to either purchase a new, high-purity batch or purify the existing material, for example, by recrystallization. You should also assess your lab's storage and handling procedures to prevent further degradation.
Issue 2: A freshly prepared solution of 3-ABAHCl darkens rapidly.
-
Question: I prepared a clear, colorless solution of 3-ABAHCl in water, but it turned yellow within a few hours. How can I stop this from happening?
-
Answer: Rapid discoloration of a solution is a clear sign of oxidation, accelerated by factors in the solution itself. The primary causes are dissolved oxygen in the solvent and exposure to ambient light. To prevent this, you must follow a stricter protocol for solution preparation as detailed below. Ensure your solvent is fully deoxygenated and that the vessel is protected from light at all times.
Issue 3: I am observing inconsistent results in my experiments.
-
Question: My experimental results are not reproducible, and I suspect the integrity of my 3-ABAHCl. How can I confirm if oxidation is the problem?
-
Answer: Oxidized impurities can interfere with chemical reactions, leading to inconsistent yields, unexpected byproducts, or altered biological activity. To confirm if oxidation is the cause, you should perform an analytical check on your compound. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your sample by detecting and quantifying impurity peaks that are not present in a pure, freshly prepared standard.[8][9] Comparing the chromatograms of your suspect solution and a carefully prepared control solution will reveal the extent of degradation.
Data Presentation: Stability of this compound
The following table summarizes the stability of 3-ABAHCl under various conditions. These are based on established chemical principles for aromatic amines.
| Condition | Atmosphere | Light Exposure | Temperature | Expected Stability |
| Solid | Standard Air | Ambient Light | Room Temp | Low (Discoloration likely over time) |
| Solid | Standard Air | Dark | Cool (2-8°C) | Moderate (Stable for short to medium term) |
| Solid | Inert Gas (N₂, Ar) | Dark | Cool (2-8°C) | High (Optimal for long-term storage) |
| Aqueous Solution | Standard Air | Ambient Light | Room Temp | Very Low (Rapid oxidation expected) |
| Aqueous Solution | Standard Air | Dark | Room Temp | Low (Oxidation will still occur) |
| Aqueous Solution | Degassed Solvent | Dark | Room Temp | Moderate (Best for immediate experimental use) |
Experimental Protocols
Protocol 1: Recommended Storage of Solid this compound
-
Container: Use an amber glass bottle with a tight-fitting cap that has a chemically inert liner.
-
Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of an inert gas (nitrogen or argon) for 30-60 seconds to displace air.
-
Sealing: Tightly seal the cap immediately after flushing. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
Storage Location: Store the sealed container in a dark, cool (2-8°C), and dry environment, such as a refrigerator designated for chemical storage.[3]
Protocol 2: Preparation of a Stabilized Aqueous Solution
-
Solvent Deoxygenation: Place your desired volume of solvent (e.g., deionized water) into a flask. Sparge the solvent by bubbling a steady stream of inert gas (nitrogen or argon) through it for at least 15-30 minutes.[5]
-
Weighing: As the solvent is deoxygenating, weigh the required amount of 3-ABAHCl powder. Perform this step quickly to minimize air exposure.
-
Dissolution: Under a gentle, positive pressure of the inert gas (you can maintain a slow stream over the flask opening), add the 3-ABAHCl powder to the deoxygenated solvent and stir until fully dissolved.
-
Protection from Light: Use an amber flask or immediately wrap the flask in aluminum foil to protect the solution from light.
-
Use: Use the solution as quickly as possible after preparation for best results. Do not store aqueous solutions for extended periods unless stability has been specifically verified for your conditions.
Protocol 3: Monitoring Purity by HPLC-UV
This protocol provides a general method to check for degradation. Specific parameters may need optimization.
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent like acetonitrile (ACN).[8]
-
Detection: Set the UV detector to a wavelength such as 250 nm to monitor the parent compound.[8]
-
Procedure:
-
Prepare a fresh, "gold standard" solution of 3-ABAHCl using Protocol 2. Immediately inject this solution into the HPLC to obtain a reference chromatogram, which should show a single major peak.
-
Inject your test solution (the one you suspect may be oxidized).
-
Compare the chromatograms. The appearance of new, smaller peaks, often at different retention times, or a decrease in the area of the main peak, indicates the presence of impurities due to oxidation.
-
Visualizations
The following diagrams illustrate the key factors in the oxidation process and a logical workflow for troubleshooting.
Caption: Key factors that promote the oxidation of this compound.
Caption: A step-by-step workflow for troubleshooting suspected oxidation issues.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-Aminobenzoic Acid Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Aminobenzoic Acid Hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are hydrolysis of the amide linkage, oxidation of the amino group, and potential photodegradation. These degradation pathways are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The hydrochloride salt is generally more stable in acidic conditions due to the protonation of the amino group, which reduces its susceptibility to oxidation.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the stability of this compound stock solutions, it is recommended to:
-
Store solutions at 2-8°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
For long-term storage, consider storing aliquots at -20°C to minimize freeze-thaw cycles.
-
Prepare solutions in a suitable high-purity solvent. While aqueous solutions are common, solubility data suggests it is only slightly soluble in water.[1] Consider using solvents like ethanol or methanol for higher concentrations.[2]
Q3: What are the known incompatibilities of this compound in solution?
A3: this compound is incompatible with strong oxidizing agents and strong alkalis.[3] Contact with these substances can lead to rapid degradation. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and carbon dioxide.[4]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its concentration over time.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Possible Cause: Degradation of this compound in the sample solution.
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure that the sample was prepared fresh and handled according to the recommended storage conditions.
-
Review Solvent Compatibility: Confirm that the solvent used for sample preparation is compatible with this compound and does not promote degradation.
-
Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in confirming if the unexpected peaks correspond to degradation products.
-
Optimize HPLC Method: If co-elution is suspected, optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to achieve better separation of the main peak from the impurities.
Issue 2: Decrease in the Concentration of this compound Over Time
Possible Cause: Instability of the compound under the experimental conditions.
Troubleshooting Steps:
-
Evaluate Storage Conditions: Re-evaluate the storage conditions of your solution (temperature, light exposure). Ensure they are optimal for stability.
-
Check pH of the Solution: The stability of this compound is pH-dependent. Measure the pH of your solution and adjust if necessary to a more acidic range where the compound is generally more stable.
-
Investigate Potential Contaminants: Ensure that the solution is free from any contaminants that could catalyze degradation, such as metal ions or oxidizing agents.
-
Use a Freshly Prepared Solution: For critical experiments, always use a freshly prepared solution of this compound.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method Protocol
This protocol outlines a general-purpose HPLC method that can be optimized to serve as a stability-indicating method for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Solubility Data
| Solvent | Solubility | Reference |
| Water | 5.9 g/L at 15°C | [5] |
| Acetone | 7.87 g/100g at 11.3°C | [2] |
| Ethanol (95%) | 3.69 g/100g at 12.5°C | [2] |
| Methanol | 5.06 g/100g at 10.5°C | [2] |
| Diethyl ether | Soluble | [1] |
| Chloroform | 0.047 g/100g at 12°C | [2] |
| Benzene | 0.014 g/100g at 25°C | [2] |
Hypothetical Forced Degradation Data
The following table presents hypothetical results from forced degradation studies on a 1 mg/mL solution of this compound.
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl at 60°C for 24h | 8.5% | 1 |
| 0.1 M NaOH at 60°C for 24h | 25.2% | 2 |
| 3% H₂O₂ at RT for 24h | 15.8% | 3 |
| Thermal (80°C) for 48h | 5.1% | 1 |
| Photolytic (ICH Option 1) | 12.3% | 2 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics | Semantic Scholar [semanticscholar.org]
- 3. carlroth.com [carlroth.com]
- 4. helixchrom.com [helixchrom.com]
- 5. 3-Aminobenzoic acid 98 99-05-8 [sigmaaldrich.com]
Side reactions of the amino group in 3-Aminobenzoic acid hydrochloride
Technical Support Center: 3-Aminobenzoic Acid Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving the amino group.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound sample turned yellow or brown?
A1: 3-Aminobenzoic acid is sensitive to both air and light.[1][2] Discoloration, typically to a yellow or brown hue, is a common sign of oxidative degradation. The amino group is susceptible to oxidation, which can form colored impurities. To prevent this, store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere like nitrogen or argon, and protect it from direct light.[1]
Q2: I am performing a reaction involving diazotization and am seeing a phenolic byproduct (3-hydroxybenzoic acid). What is the cause?
A2: The aromatic diazonium salt formed from the amino group is thermally unstable.[3] If the reaction temperature rises above the recommended 0-5°C range, the diazonium salt will readily decompose, releasing nitrogen gas and reacting with water to form the corresponding phenol (3-hydroxybenzoic acid).[3][4] Maintaining strict temperature control is critical to prevent this significant side reaction.
Q3: During an acylation reaction to form an amide, I'm observing low yields and multiple products. What could be happening?
A3: While the amino group is the primary site for acylation, several side reactions can occur:
-
Diacylation: Under harsh conditions or with a large excess of the acylating agent, a second acyl group can add to the nitrogen, forming an imide.
-
Carboxylic Acid Reactivity: Although less reactive, the carboxylic acid group can react with certain activating agents (e.g., carbodiimides) or be converted to a mixed anhydride, leading to unwanted products.[5]
-
Solvent Participation: Reactive solvents may compete with the amino group, reducing yield. Using a protecting group strategy for the carboxylic acid or carefully controlling stoichiometry and reaction conditions can minimize these issues.[6]
Q4: My diazotization reaction is foaming excessively and giving poor yields. What are the likely causes?
A4: Excessive foaming or gas evolution is typically due to the premature decomposition of the diazonium salt or the nitrous acid reagent.[3] Common causes include:
-
Rapid Reagent Addition: Adding sodium nitrite too quickly can cause localized heating and a rapid, uncontrolled release of nitrogen gas.[3]
-
Inadequate Cooling: Failure to maintain the 0-5°C temperature throughout the addition process will accelerate decomposition.[3]
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the temperature exceeds the stable range, even if the cooling bath is at the correct temperature.
Q5: Can the amino group on 3-aminobenzoic acid promote unwanted reactions on the benzene ring itself?
A5: Yes. The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[7] In reactions like nitration, halogenation, or sulfonation, the electrophile will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). This can lead to a mixture of isomers if the goal is to substitute at a different position on the ring.[7]
Troubleshooting Guides
Guide 1: Issues in Diazotization and Azo Coupling Reactions
This guide addresses common problems encountered when converting the amino group to a diazonium salt for subsequent reactions.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Azo Product | Decomposition of Diazonium Salt: Temperature exceeded 5°C.[3] | Maintain strict temperature control (0-5°C) using an ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature. |
| Incomplete Diazotization: Insufficient nitrous acid or reaction time. | Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper. Allow sufficient time for the reaction to complete at low temperature. | |
| Formation of Phenolic Byproduct: Reaction of the diazonium salt with water.[4] | Ensure the coupling reaction is performed promptly after the diazonium salt is formed. Avoid unnecessary delays. | |
| Formation of Triazene Impurity | Incorrect pH during Coupling: The diazonium salt reacted with an unreacted amino group instead of the intended coupling partner.[3] | Control the pH carefully during the coupling step. Azo coupling is typically favored under slightly acidic to neutral conditions, while triazene formation can occur under different pH regimes. |
| Reaction Mixture is Dark/Tarry | Self-Coupling/Polymerization: The diazonium salt may couple with unreacted 3-aminobenzoic acid. | Ensure slow, controlled addition of sodium nitrite to a well-stirred, acidic solution of the amine to minimize the concentration of free amine available for self-coupling.[3] |
Guide 2: Preventing Oxidation and Degradation
This guide provides steps to maintain the integrity of this compound during storage and use.
| Symptom | Potential Cause | Preventative Measure |
| Compound is off-white, yellow, or brown. | Air Oxidation: The amino group is sensitive to atmospheric oxygen.[1] | Store the compound under an inert atmosphere (N₂ or Ar). For long-term storage, use a desiccator to also protect from moisture. |
| Inconsistent reaction outcomes with older reagent. | Light-Induced Degradation: Exposure to UV or ambient light can catalyze degradation pathways.[1] | Always store the reagent in an amber or opaque container. Keep the container in a dark cabinet when not in use. |
| Presence of insoluble material in solution. | Polymerization/Degradation: Exposure to incompatible materials or conditions. | Ensure the compound is not stored in contact with strong oxidizing agents, strong acids, or strong bases.[1] Use clean, dry glassware for all experiments. |
Experimental Protocols
Protocol 1: Controlled N-Acetylation of 3-Aminobenzoic Acid
This protocol describes the acetylation of the amino group to form 3-acetamidobenzoic acid, minimizing side reactions.
-
Dissolution: Dissolve 13.7 g (0.1 mol) of 3-aminobenzoic acid in 150 mL of 1 M aqueous sodium hydroxide in a 500 mL flask. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 10-15°C in an ice bath.
-
Reagent Addition: While stirring vigorously, add 11.5 mL (0.12 mol) of acetic anhydride dropwise over 20-30 minutes. Ensure the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of 3-acetamidobenzoic acid will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with two 50 mL portions of cold water. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain the pure product. Dry under vacuum.
Note: The initial basic conditions deprotonate the carboxylic acid, protecting it from reacting with the acetic anhydride.
Visualizations
Key Side Reaction Pathways
The following diagram illustrates the primary side reactions originating from the amino group of 3-aminobenzoic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Characterization of 3-Aminobenzoic Acid Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of various derivatives of 3-Aminobenzoic acid hydrochloride. It is intended to be an objective resource, offering a compilation of experimental data to facilitate the evaluation and selection of these compounds for further research and development. The information presented herein is collated from various scientific sources to ensure a comprehensive and factual comparison.
Introduction to 3-Aminobenzoic Acid Derivatives
3-Aminobenzoic acid and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The presence of both an amino and a carboxylic acid group on the aromatic ring allows for diverse chemical modifications, leading to a vast library of derivatives with varied biological activities. These activities include antimicrobial, antifungal, antimalarial, and cholinesterase inhibitory properties.[1] This guide focuses on the characterization of these derivatives, providing a basis for understanding their structure-activity relationships.
Physicochemical and Spectroscopic Characterization
The structural elucidation and purity of synthesized 3-aminobenzoic acid derivatives are primarily determined using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for a selection of 3-aminobenzoic acid derivatives.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of Selected 3-Aminobenzoic Acid Derivatives
| Compound/Derivative | ν(N-H) | ν(C=O) (acid/amide) | ν(C=O) (ester) | Aromatic ν(C=C) | Reference |
| 3-Aminobenzoic acid | ~3400-3300 (two peaks) | ~1685 | - | ~1600, ~1470 | [2] |
| 3-Aminobenzamide | ~3350, ~3170 | ~1650 (Amide I) | - | ~1620, ~1580 (Amide II) | [3] |
| Methyl 3-aminobenzoate | ~3450, ~3350 | - | ~1710 | ~1620, ~1590 | [4] |
| Ethyl 3-aminobenzoate | ~3430, ~3350 | - | ~1705 | ~1620, ~1590 | [4] |
| 3-(Benzoylamino)benzoic acid | ~3302 | ~1684 (acid), ~1627 (amide) | - | ~1585, ~1485 | [5] |
Table 2: ¹H NMR Spectroscopic Data (δ ppm) of Selected 3-Aminobenzoic Acid Derivatives in DMSO-d₆
| Compound/Derivative | Aromatic Protons | -NH₂/-NH- | -OCH₃/-OCH₂CH₃ | Reference |
| 3-Aminobenzoic acid | 6.80-7.50 (m, 4H) | 5.30 (br s, 2H) | - | [2] |
| 3-Aminobenzamide | 6.85-7.60 (m, 4H) | 5.40 (br s, 2H), 7.20 & 7.80 (br s, 2H, -CONH₂) | - | [3] |
| Methyl 3-aminobenzoate | 6.90-7.65 (m, 4H) | 5.50 (br s, 2H) | 3.80 (s, 3H) | [4] |
| Ethyl 3-aminobenzoate | 6.90-7.65 (m, 4H) | 5.50 (br s, 2H) | 4.25 (q, 2H), 1.30 (t, 3H) | [4] |
| 3-(Benzoylamino)benzoic acid | 7.20-8.10 (m, 9H) | 10.20 (s, 1H) | - | [5] |
Biological Activity
Derivatives of 3-aminobenzoic acid have been investigated for various biological activities. A notable area of research is their potential as cholinesterase inhibitors for the management of Alzheimer's disease.[6]
Comparative Biological Activity
The inhibitory potential of these derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance required to inhibit a biological process by 50%.
Table 3: Cholinesterase Inhibitory Activity of Selected 3-Aminobenzoic Acid Derivatives
| Compound/Derivative | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrylcholinesterase (BChE) IC₅₀ (µM) | Reference |
| 3-((4-Bromobenzyl)amino)benzoic acid | 3.65 ± 0.12 | 2.67 ± 0.05 | [5] |
| 3-(Benzoylamino)benzoic acid | > 100 | > 100 | [5] |
| Galanthamine (Standard) | 0.54 ± 0.02 | 3.12 ± 0.11 | [6] |
| Tacrine (Standard) | 0.18 ± 0.01 | 0.09 ± 0.01 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key characterization techniques cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized derivatives based on their characteristic vibrational frequencies.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (Solid Samples):
-
A small amount of the dried sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.[7]
-
Alternatively, for attenuated total reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-N, C-O).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the derivatives by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
Sample Preparation:
-
Approximately 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "shimmed" to achieve homogeneity.
-
The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is run.
Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values of the peaks in the resulting spectrum are analyzed to determine the structure of the molecule.[11]
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-aminobenzoic acid derivatives.
Caption: General workflow for the synthesis, characterization, and biological evaluation of 3-aminobenzoic acid derivatives.
Mechanism of Cholinesterase Inhibition
The following diagram illustrates the general mechanism of acetylcholinesterase (AChE) and its inhibition, a key therapeutic target for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Aminobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). An understanding of the distinct reactivity profiles of these isomers is essential for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines the theoretical basis for their differential reactivity, supported by physicochemical data, and provides detailed experimental protocols for key chemical transformations.
Physicochemical Properties and Electronic Effects
The reactivity of the aminobenzoic acid isomers is fundamentally governed by the electronic interplay between the amino (-NH₂) group, a strong activating group, and the carboxylic acid (-COOH) group, a deactivating group, on the benzene ring. The relative positions of these two functional groups dictate the electron density at various points on the molecule, thereby influencing the rates and outcomes of chemical reactions.
The amino group, through the resonance effect (+R), donates electron density to the aromatic ring, particularly at the ortho and para positions. Conversely, the carboxylic acid group is electron-withdrawing due to both the inductive effect (-I) and the resonance effect (-R).
Table 1: Physicochemical Properties of Aminobenzoic Acid Isomers
| Property | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Synonym | Anthranilic acid | m-Aminobenzoic acid | p-Aminobenzoic acid (PABA) |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight ( g/mol ) | 137.14 | 137.14 | 137.14 |
| Melting Point (°C) | 146-148[1] | 178-180[2] | 187-189[3][4] |
| pKa (carboxyl group) | ~4.95[5] | ~4.79[2] | ~4.88 |
| pKa (amino group) | ~2.09[5] | ~3.07[2] | ~2.42 |
Comparative Reactivity in Key Chemical Reactions
Acidity of the Carboxylic Acid
The acidity of the carboxylic acid group is influenced by the electronic effects of the amino group.
-
3-Aminobenzoic acid is the most acidic of the three isomers. In the meta position, the electron-donating resonance effect of the amino group does not extend to the carboxyl group, which is primarily influenced by the weak electron-withdrawing inductive effect of the amino group.
-
4-Aminobenzoic acid is less acidic than the meta isomer. The strong electron-donating resonance effect of the para-amino group increases the electron density on the carboxyl group, destabilizing the carboxylate anion and thus decreasing acidity.
-
2-Aminobenzoic acid is the least acidic due to the formation of an intramolecular hydrogen bond between the amino group and the carboxylic acid group. This hydrogen bond stabilizes the protonated form, making it more difficult to remove the proton.
Basicity of the Amino Group
The basicity of the amino group is also influenced by the position of the carboxyl group.
-
4-Aminobenzoic acid has the most basic amino group. The carboxyl group at the para position has a weaker electron-withdrawing inductive effect compared to the ortho position, and its resonance effect does not significantly decrease the electron density on the amino group.
-
3-Aminobenzoic acid is less basic. The carboxyl group at the meta position exerts a moderate electron-withdrawing inductive effect, reducing the electron density on the amino group.
-
2-Aminobenzoic acid has the least basic amino group. The proximity of the electron-withdrawing carboxyl group significantly reduces the electron density on the nitrogen atom through a strong inductive effect.
Esterification of the Carboxylic Acid
Esterification is an acid-catalyzed reaction. The rate of this reaction is dependent on the susceptibility of the carbonyl carbon to nucleophilic attack by the alcohol.
-
3-Aminobenzoic acid is expected to have the highest reactivity in esterification. The carbonyl carbon is more electrophilic as it is less affected by the electron-donating resonance of the amino group.
-
4-Aminobenzoic acid is expected to be less reactive than the meta isomer. The electron-donating resonance from the para-amino group reduces the electrophilicity of the carbonyl carbon.
-
2-Aminobenzoic acid is expected to be the least reactive. The steric hindrance from the adjacent amino group can impede the approach of the alcohol nucleophile.
Amidation of the Carboxylic Acid
Similar to esterification, the rate of amidation is influenced by the electrophilicity of the carbonyl carbon.
-
3-Aminobenzoic acid is predicted to be the most reactive towards amidation.
-
4-Aminobenzoic acid is expected to be less reactive than the meta isomer.
-
2-Aminobenzoic acid is anticipated to be the least reactive due to steric hindrance.
Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution, while the carboxylic acid group is a deactivating and meta-directing group. The overall reactivity and regioselectivity are determined by the interplay of these two groups.
-
4-Aminobenzoic acid: The amino group strongly activates the positions ortho to it (positions 3 and 5). The deactivating effect of the carboxyl group is less pronounced at these positions. Therefore, 4-aminobenzoic acid is highly reactive towards electrophilic substitution, with substitution occurring at the 3- and 5-positions.
-
2-Aminobenzoic acid: The amino group activates the positions ortho and para to it (positions 3 and 5). The carboxylic acid deactivates the ring. Substitution is expected to occur primarily at the 5-position (para to the amino group) due to a combination of electronic activation and less steric hindrance compared to the 3-position.
-
3-Aminobenzoic acid: The amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the carboxylic acid directs to the meta position (position 5). The powerful activating effect of the amino group will dominate, leading to substitution primarily at positions 2, 4, and 6, which are activated by the amino group.
Table 2: Predicted Reactivity Comparison of Aminobenzoic Acid Isomers
| Reaction Type | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Acidity (Carboxylic Acid) | Least Acidic | Most Acidic | Moderately Acidic |
| Basicity (Amino Group) | Least Basic | Moderately Basic | Most Basic |
| Esterification | Least Reactive | Most Reactive | Moderately Reactive |
| Amidation | Least Reactive | Most Reactive | Moderately Reactive |
| Electrophilic Substitution | Moderately Reactive | Most Reactive (multiple sites) | Highly Reactive (specific sites) |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of the three aminobenzoic acid isomers.
Protocol 1: Comparative Fischer Esterification
Objective: To compare the relative rates of esterification of 2-, 3-, and 4-aminobenzoic acid with ethanol.
Materials:
-
2-Aminobenzoic acid
-
3-Aminobenzoic acid
-
4-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flasks, reflux condensers, etc.)
-
Heating mantles
-
Magnetic stirrers
-
TLC plates and chamber
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Set up three identical reaction apparatuses, each consisting of a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
In each flask, place 1.37 g (10 mmol) of one of the aminobenzoic acid isomers.
-
To each flask, add 20 mL of absolute ethanol.
-
While stirring, slowly add 1 mL of concentrated sulfuric acid to each flask.
-
Heat the mixtures to a gentle reflux using heating mantles.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by TLC or GC-FID to determine the amount of ester formed.
-
After a set reaction time (e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Pour each mixture into a beaker containing 50 mL of cold water.
-
Neutralize each solution by the slow addition of 10% sodium carbonate solution until the pH is ~8.
-
Extract the product from each mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts for each isomer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Determine the yield of the crude ester for each isomer.
Data Analysis:
-
Plot the percentage yield of the ester against time for each isomer to compare the reaction rates.
-
Compare the final yields of the three isomers.
Caption: Fischer Esterification Mechanism.
Protocol 2: Comparative Amidation
Objective: To compare the relative reactivity of 2-, 3-, and 4-aminobenzoic acid in an amidation reaction with aniline.
Materials:
-
2-Aminobenzoic acid
-
3-Aminobenzoic acid
-
4-Aminobenzoic acid
-
Aniline
-
Pyridine
-
Thionyl chloride (SOCl₂) or a coupling agent like DCC (dicyclohexylcarbodiimide)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrers
-
Ice bath
Procedure:
-
Method A: Via Acyl Chloride a. In three separate flasks, suspend 1.37 g (10 mmol) of each aminobenzoic acid isomer in 20 mL of DCM. b. Cool the suspensions in an ice bath and slowly add 1.1 mL (15 mmol) of thionyl chloride to each flask. c. Stir the mixtures at room temperature for 1 hour. d. In three other flasks, dissolve 0.93 g (10 mmol) of aniline in 10 mL of pyridine. e. Slowly add each of the prepared acyl chloride solutions to the aniline solutions at 0 °C. f. Stir the reactions at room temperature and monitor their progress by TLC.
-
Method B: Using a Coupling Agent a. In three separate flasks, dissolve 1.37 g (10 mmol) of each aminobenzoic acid isomer and 0.93 g (10 mmol) of aniline in 20 mL of DCM. b. Cool the solutions in an ice bath. c. To each flask, add a solution of 2.06 g (10 mmol) of DCC in 10 mL of DCM dropwise. d. Stir the reactions at room temperature and monitor their progress by TLC.
-
Work-up (for both methods): a. Once the reactions are complete, filter off any precipitate (dicyclohexylurea in Method B). b. Wash the filtrate with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. d. Determine the yield of the crude amide for each isomer.
Data Analysis:
-
Compare the reaction times required for the completion of each reaction.
-
Compare the final yields of the three isomers.
Caption: General Amidation Workflow.
Protocol 3: Comparative Electrophilic Bromination
Objective: To compare the regioselectivity and reactivity of 2-, 3-, and 4-aminobenzoic acid towards electrophilic bromination.
Materials:
-
2-Aminobenzoic acid
-
3-Aminobenzoic acid
-
4-Aminobenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Standard laboratory glassware
-
Magnetic stirrers
-
Ice bath
Procedure:
-
In three separate flasks, dissolve 1.37 g (10 mmol) of each aminobenzoic acid isomer in 20 mL of glacial acetic acid.
-
Cool the solutions in an ice bath.
-
Slowly add a solution of 0.51 mL (10 mmol) of bromine in 5 mL of glacial acetic acid dropwise to each flask with stirring.
-
After the addition is complete, allow the mixtures to stir at room temperature and monitor the disappearance of the bromine color.
-
Once the reaction is complete (or after a set time, e.g., 2 hours), pour each reaction mixture into 100 mL of cold water.
-
Add sodium bisulfite solution dropwise to quench any unreacted bromine.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Dry the products and determine the yield for each isomer.
-
Analyze the products by ¹H NMR spectroscopy to determine the regioselectivity of the bromination.
Data Analysis:
-
Compare the reaction times based on the disappearance of the bromine color.
-
Compare the yields of the brominated products.
-
Determine the structure of the major product(s) for each isomer to assess the directing effects of the substituents.
Caption: Electrophilic Bromination Mechanism.
Conclusion
The reactivity of 2-, 3-, and 4-aminobenzoic acid is a nuanced interplay of inductive effects, resonance effects, and steric hindrance. While direct comparative kinetic data is not extensively available in the literature, a qualitative and predictive comparison can be made based on fundamental organic chemistry principles. 3-Aminobenzoic acid is generally expected to be the most reactive in reactions involving the carboxylic acid group due to favorable electronic effects and minimal steric hindrance. 4-Aminobenzoic acid demonstrates high reactivity in electrophilic aromatic substitution due to the powerful activating nature of the para-amino group. The reactivity of 2-aminobenzoic acid is often tempered by steric hindrance and intramolecular hydrogen bonding. The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these differences in reactivity, providing valuable data for researchers in the fields of chemical synthesis and drug development.
References
A Comparative Guide to the Synthetic Utility of 3-Aminobenzoic Acid Hydrochloride and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline core is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of 3-aminobenzoic acid hydrochloride against two common aniline derivatives—unsubstituted aniline and the electron-rich p-anisidine—in key synthetic transformations.
The presence of a carboxylic acid group in the meta position of 3-aminobenzoic acid introduces an electron-withdrawing character, modulating the nucleophilicity of the amino group. Its hydrochloride salt form enhances solubility in aqueous media and modifies its reactivity profile. In contrast, aniline serves as a baseline for comparison, while p-anisidine, with its electron-donating methoxy group, represents an activated aniline derivative.
This comparison focuses on two ubiquitous and critical reactions in synthetic chemistry: amide bond formation and diazotization. The experimental data presented, while not from a single head-to-head study, has been aggregated from various sources to provide a quantitative, albeit contextual, comparison of the performance of these aniline derivatives.
Data Presentation
The following tables summarize the reaction conditions and yields for amide bond formation and diazotization reactions for 3-aminobenzoic acid, aniline, and p-anisidine. It is important to note that the data is collated from different experimental sources and, therefore, reaction conditions are not identical. This should be taken into consideration when making direct comparisons.
Table 1: Comparison of Amide Bond Formation
| Aniline Derivative | Reaction | Coupling Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | Amide coupling with 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (cat.), DMAP | Acetonitrile | 23°C | - | 72% | [1] |
| 3-Aminobenzoic Acid | Amide coupling with various amines | Not specified | Not specified | Not specified | Not specified | Moderate to high | (Qualitative) |
| p-Anisidine | Amide coupling with aryl esters | Pd(IPr)(allyl)Cl, K₂CO₃ | Toluene | 110°C | - | 99% | [2] |
Table 2: Comparison of Diazotization Reactions
| Aniline Derivative | Reaction | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Aniline | Formation of Benzenediazonium Chloride | NaNO₂, HCl | Water | 0-5°C | High (used in situ) | [3][4][5][6] |
| 3-Aminobenzoic Acid | Diazotization followed by cyanation | NaNO₂, H₂SO₄, KCN, CuSO₄ | Water | 0-5°C | 82% (of terephthalic acid) | [7] |
| p-Anisidine | Formation of 4-Methoxybenzenediazonium tetrafluoroborate | NaNO₂, HBF₄ | Water | 0-5°C | >85% (for subsequent cyanation) | [8] |
Experimental Protocols
Detailed experimental methodologies for the key reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Amide Bond Formation using EDC/HOBt
This protocol is adapted for the coupling of an aniline derivative with a carboxylic acid.
Materials:
-
Aniline derivative (e.g., aniline) (1.0 equiv)
-
Carboxylic acid (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of the aniline derivative and the carboxylic acid in acetonitrile, add EDC, HOBt, and DMAP.
-
The resulting mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Protocol 2: Diazotization and Sandmeyer Reaction
This protocol describes the formation of a diazonium salt from an aminobenzoic acid and its subsequent conversion.
Materials:
-
Aminobenzoic acid (e.g., 4-aminobenzoic acid) (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.05 equiv)
-
Sulfuric acid (1.0 M)
-
Potassium cyanide (KCN)
-
Copper(II) sulfate (CuSO₄)
-
Deionized water
Procedure:
-
A suspension of the aminobenzoic acid in 1.0 M sulfuric acid is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in deionized water is added dropwise to the stirred suspension, maintaining the temperature below 5°C.
-
The reaction mixture is stirred for an additional period at 0-5°C.
-
For the Sandmeyer cyanation, a solution of potassium cyanide and copper(II) sulfate in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the cyanide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated under reflux.
-
The product is isolated by filtration, washed, and dried.
Mandatory Visualization
Caption: A generalized workflow for amide bond formation using an aniline derivative.
Caption: The general mechanism for the diazotization of an aniline derivative.
Discussion and Comparison
The electronic nature of the substituent on the aniline ring plays a crucial role in determining its reactivity.
-
This compound : The carboxylic acid group is electron-withdrawing, which decreases the electron density on the aromatic ring and reduces the nucleophilicity of the amino group. This generally leads to slower reaction rates in reactions where the amine acts as a nucleophile, such as amide coupling. However, the hydrochloride salt can improve solubility in certain solvent systems. In diazotization, the electron-withdrawing group can stabilize the resulting diazonium salt to some extent.
-
Aniline : As the parent compound, aniline provides a benchmark for reactivity. Its amino group is activated by the benzene ring, making it a moderately good nucleophile. It readily undergoes amide coupling and diazotization under standard conditions.
-
p-Anisidine : The methoxy group at the para position is strongly electron-donating, which significantly increases the electron density on the aromatic ring and enhances the nucleophilicity of the amino group. Consequently, p-anisidine is expected to be more reactive than aniline and 3-aminobenzoic acid in nucleophilic reactions like amide coupling. In diazotization, the electron-donating group can destabilize the resulting diazonium salt, making it more prone to decomposition at higher temperatures.
In the context of the Ugi multicomponent reaction , which involves the formation of an imine from an aniline and an aldehyde, the reactivity of the aniline derivative is also critical. Electron-deficient anilines, such as 3-aminobenzoic acid, may react more slowly or less efficiently in the initial imine formation step compared to aniline or electron-rich anilines like p-anisidine. This can impact the overall yield and efficiency of the multicomponent reaction.
Conclusion
The choice of aniline derivative in a synthesis is a critical decision that significantly impacts reaction outcomes. This compound, with its electron-withdrawing carboxylic acid group, is generally less reactive as a nucleophile compared to aniline and p-anisidine. This can be advantageous in controlling selectivity in some reactions but may require more forcing conditions or more potent reagents to achieve high yields in others, such as amide coupling. Conversely, the enhanced nucleophilicity of p-anisidine makes it highly reactive, often leading to faster reactions and higher yields under milder conditions. The selection between these and other aniline derivatives should be guided by the specific requirements of the synthetic transformation, including the desired reactivity, potential side reactions, and the electronic compatibility with other functional groups in the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. ck12.org [ck12.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. 4-Methoxybenzenediazonium tetrafluoroborate | 459-64-3 | Benchchem [benchchem.com]
A Comparative Guide to the Synthesis of 3-Aminobenzoic Acid Hydrochloride: A Novel Green Approach vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel, environmentally friendly synthetic route to 3-Aminobenzoic acid hydrochloride. The performance of this new method is objectively compared with established synthesis protocols, supported by experimental data to inform researchers and drug development professionals on the most efficient, safe, and sustainable approach for the preparation of this valuable compound.
Comparative Analysis of Synthetic Routes
The synthesis of 3-Aminobenzoic acid is a critical step in the production of various pharmaceuticals and fine chemicals. Traditional methods have relied on the reduction of 3-nitrobenzoic acid using metal catalysts or reducing agents. While effective, these methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. A novel, one-pot, metal-free approach utilizing subcritical water presents a greener alternative.
The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction, which can be achieved through various standard laboratory procedures.
Table 1: Comparison of Synthetic Routes to 3-Aminobenzoic Acid
| Parameter | Novel "Green" Route | Established Route 1: Catalytic Hydrogenation | Established Route 2: Iron Reduction |
| Starting Material | 3-Nitrobenzaldehyde | 3-Nitrobenzoic acid | 3-Nitrobenzoic acid |
| Key Reagents | NORIT GAC 12-40 (activated carbon), Water | Pd/C catalyst, H₂ gas, NaOH | Reduced iron powder, NH₄Cl, HCl |
| Solvent | Water | Water | Water |
| Reaction Temperature | 300 °C[1] | 60-70 °C[2][3] | 95-110 °C[4] |
| Reaction Time | 2 - 6 hours[1] | ~2 hours[3] | 2 - 15 hours[4] |
| Reported Yield | 59%[1] | 95-98%[2][3] | up to 90.1%[4] |
| Product Purity | Not explicitly stated, requires chromatographic analysis[1] | >99% (HPLC)[2][3] | High, requires recrystallization |
| Advantages | Metal-free, uses a green solvent (water), one-pot reaction.[1] | High yield and purity, well-established and reliable. | Inexpensive reagents, avoids pressurized hydrogen. |
| Disadvantages | High temperature and pressure, moderate yield.[1] | Requires specialized high-pressure equipment, flammable H₂ gas. | Generation of iron sludge waste, longer reaction times. |
Experimental Protocols
Novel "Green" Synthetic Route: One-Pot Synthesis from 3-Nitrobenzaldehyde
This method describes a metal-free, one-pot synthesis of 3-Aminobenzoic acid in subcritical water.[1]
Materials:
-
3-Nitrobenzaldehyde
-
NORIT GAC 12-40 (activated carbon)
-
Deionized Water
-
Batch reactor (autoclave)
Procedure:
-
A 100 mL batch reactor is charged with 3-nitrobenzaldehyde (10 mmol), NORIT GAC 12-40 (6 g), and water (55 mL).
-
The autoclave is sealed and heated to 300 °C, reaching a pressure of approximately 90 bar.
-
The reaction mixture is stirred at this temperature for 6 hours.
-
After the reaction, the autoclave is cooled to 40 °C.
-
The aqueous phase is diluted with ethyl acetate and filtered to remove the activated carbon.
-
The organic phase is separated, and the solvent is removed under reduced pressure to yield 3-Aminobenzoic acid. The product is then analyzed by gas chromatography.
Established Synthetic Route 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid
This protocol is adapted from the high-yield catalytic hydrogenation of 4-nitrobenzoic acid and is a standard method for the reduction of aromatic nitro compounds.[2][3]
Materials:
-
3-Nitrobenzoic acid
-
5% or 10% Palladium on carbon (Pd/C)
-
Sodium hydroxide (NaOH)
-
Hydrogen (H₂) gas
-
Hydrochloric acid (HCl)
-
High-pressure reactor (autoclave)
Procedure:
-
In a 1 L autoclave, a solution of 3-nitrobenzoic acid (e.g., 167 g) and sodium hydroxide (40 g) in water (668 g) is prepared.
-
The Pd/C catalyst (e.g., 1.67 g) is added to the solution.
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen.
-
The reactor is pressurized with hydrogen to 2-4 MPa and heated to 60-70 °C with stirring.
-
The reaction is monitored until hydrogen uptake ceases (approximately 1-2 hours).
-
After cooling to room temperature, the catalyst is recovered by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 3, causing the precipitation of 3-Aminobenzoic acid.
-
The product is collected by filtration, washed with cold water, and dried to yield a white to off-white solid.
Established Synthetic Route 2: Reduction of 3-Nitrobenzoic Acid with Iron
This method utilizes reduced iron powder in the presence of an acid to reduce the nitro group.[4]
Materials:
-
3-Nitrobenzoic acid
-
Reduced iron powder
-
Ammonium chloride (NH₄Cl)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Activated carbon
Procedure:
-
To a reaction flask equipped with a reflux condenser, thermometer, and stirrer, add 3-nitrobenzoic acid (e.g., 36.0 g, 0.2 mol) and water (300 mL).
-
Add reduced iron powder (e.g., 16.8 g, 0.3 mol), ammonium chloride (3.0 g, 0.056 mol), and concentrated hydrochloric acid (2 mL).
-
Heat the mixture to 95 °C with stirring and maintain at reflux for approximately 2.5 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add sodium carbonate and activated carbon for decolorizing, adjusting the pH to alkaline.
-
Filter the mixture to remove the iron sludge.
-
Acidify the filtrate with acid to a slightly acidic pH to precipitate the 3-Aminobenzoic acid.
-
Collect the product by filtration, wash with water, and dry.
Preparation of this compound
The hydrochloride salt can be prepared by treating the synthesized 3-Aminobenzoic acid with hydrochloric acid.
Method A: In-situ formation during catalytic hydrogenation During the workup of the catalytic hydrogenation (Established Route 1), after filtration of the catalyst, the addition of an excess of concentrated hydrochloric acid will first precipitate the free aminobenzoic acid, and further addition will lead to the formation and potential precipitation of the hydrochloride salt, depending on the concentration.
Method B: From isolated 3-Aminobenzoic acid
-
Dissolve the purified 3-Aminobenzoic acid in a suitable solvent such as isopropanol or ethanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
The following diagrams illustrate the logical workflows for the novel and established synthetic routes.
Caption: Workflow for the novel "green" synthesis of this compound.
Caption: Workflow for the established syntheses of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
Spectroscopic comparison of 3-Aminobenzoic acid and its hydrochloride salt
A comprehensive guide to the spectral distinctions between 3-Aminobenzoic acid and its hydrochloride salt, offering researchers critical data for characterization and analysis in drug development and scientific research.
In the realm of pharmaceutical sciences and chemical research, the precise characterization of molecules is paramount. 3-Aminobenzoic acid, a versatile organic compound, and its hydrochloride salt represent a classic case of how a simple acid-base reaction can significantly alter the electronic and vibrational properties of a molecule. This guide provides a detailed spectroscopic comparison of these two compounds, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate their structural differences.
At a Glance: Key Spectroscopic Differences
The protonation of the amino group in 3-Aminobenzoic acid to form its hydrochloride salt is the central event dictating the observable changes in their respective spectra. This modification alters the electronic distribution within the aromatic ring and introduces new vibrational modes, leading to distinct spectroscopic fingerprints.
Table 1: Comparison of UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| 3-Aminobenzoic Acid | 194, 226, 272[1] | Not Specified |
| 3-Aminobenzoic Acid Hydrochloride | Data not readily available | Not Specified |
Table 2: Comparison of ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Aminobenzoic Acid | DMSO-d₆ | 12.45 (s, 1H, -COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, -NH₂) |
| This compound | Not Specified | A downfield shift of aromatic protons is expected due to the electron-withdrawing effect of the -NH₃⁺ group. The amine protons would appear as a broad singlet at a significantly downfield chemical shift. |
Table 3: Comparison of ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-Aminobenzoic Acid | DMSO-d₆ | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |
| This compound | Not Specified | Shifts in the positions of the aromatic carbon signals are anticipated, particularly for the carbon attached to the amino group, due to the change in its electronic nature. |
Table 4: Comparison of Key FTIR Absorption Bands
| Functional Group | 3-Aminobenzoic Acid (cm⁻¹) | This compound (cm⁻¹) | Expected Changes |
| N-H stretch (amine) | 3400-3300 (two bands for primary amine) | ~3000 (broad) | Disappearance of the two sharp N-H stretching bands and appearance of a broad ammonium (-NH₃⁺) stretching band, often overlapping with C-H stretches. |
| C=O stretch (acid) | ~1700-1680 | ~1700-1680 | Minimal change is expected for the carboxylic acid carbonyl stretch. |
| N-H bend (amine) | ~1620 | Not present | The characteristic N-H bending vibration of the primary amine will be absent. |
| N-H bend (ammonium) | Not present | ~1600-1500 | Appearance of ammonium ion bending vibrations. |
In Detail: A Deeper Dive into the Spectra
Infrared (IR) Spectroscopy
The most dramatic differences between the IR spectra of 3-Aminobenzoic acid and its hydrochloride salt are observed in the region of N-H stretching and bending vibrations. In 3-Aminobenzoic acid, the primary amine group (-NH₂) gives rise to two characteristic sharp absorption bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. Upon protonation to form the hydrochloride salt, the amino group is converted to an ammonium group (-NH₃⁺). This results in the disappearance of the sharp primary amine stretches and the appearance of a very broad and strong absorption band in the 3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium ion. This broadness is due to hydrogen bonding. Furthermore, the N-H bending vibration of the primary amine, typically seen around 1620 cm⁻¹, is replaced by the bending vibrations of the ammonium group in the 1600-1500 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the protonation of the amino group to an ammonium group causes a significant downfield shift for the aromatic protons. This is due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group, which deshields the protons on the benzene ring. The two protons of the -NH₂ group in 3-aminobenzoic acid typically appear as a singlet, whereas the three protons of the -NH₃⁺ group in the hydrochloride salt will also appear as a singlet, but at a much higher chemical shift (further downfield) and will likely be broader due to quadrupolar effects of the nitrogen atom and exchange with any trace water.
Similarly, in the ¹³C NMR spectrum, the carbon atom attached to the nitrogen will experience a downfield shift upon protonation. The other aromatic carbon signals will also be affected, though to a lesser extent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3-Aminobenzoic acid exhibits absorption maxima at 194, 226, and 272 nm.[1] These absorptions are due to π → π* transitions within the benzene ring and the conjugated system involving the carboxyl and amino groups. Upon protonation of the amino group, its ability to donate electron density to the aromatic ring through resonance is eliminated. The -NH₃⁺ group is electron-withdrawing, which will alter the energy of the molecular orbitals. This is expected to cause a hypsochromic shift (blue shift) in the longer wavelength absorption bands.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-Aminobenzoic acid and its hydrochloride salt.
Infrared (FTIR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to obtain a spectrum with single lines for each carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: A cuvette containing the pure solvent (the blank) is placed in the spectrophotometer, and a baseline is recorded. The blank is then replaced with the cuvette containing the sample solution. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
Visualizing the Comparison Workflow
To systematically compare these two compounds, a logical workflow is essential. The following diagram, generated using the DOT language, illustrates the process.
Caption: Workflow for the spectroscopic comparison of 3-Aminobenzoic acid and its hydrochloride salt.
Signaling the Structural Change
The conversion of 3-Aminobenzoic acid to its hydrochloride salt is a straightforward acid-base reaction. The following diagram illustrates this chemical transformation.
Caption: Reaction of 3-Aminobenzoic acid with HCl to form its hydrochloride salt.
References
A Comparative Guide to the Performance of 3-Aminobenzoic Acid Hydrochloride in Diverse Coupling Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Amide Bond Formation with 3-Aminobenzoic Acid Hydrochloride
The formation of the amide bond is a cornerstone of modern chemical synthesis, particularly in the realms of pharmaceutical and materials science. 3-Aminobenzoic acid and its hydrochloride salt are valuable building blocks, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. The efficiency of incorporating this moiety into a larger molecular framework is critically dependent on the chosen coupling methodology. This guide provides an objective comparison of the performance of this compound in several widely used amide bond forming reactions, supported by representative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a critical decision in synthesis design, influencing reaction times, yields, purification strategies, and overall cost-effectiveness. The following table summarizes the performance of several common coupling reagents in the context of reactions involving this compound. The data presented is a synthesis of typical results and may vary based on the specific amine coupling partner and reaction conditions.
| Coupling Reagent/Method | Additive | Base | Typical Solvent | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA/TEA | DMF/DCM | 12-24 | 80-95 | Cost-effective and common. The urea byproduct is water-soluble, which simplifies workup. |
| HATU | None | DIPEA/TEA | DMF | 1-4 | 90-98 | Highly efficient with rapid reaction times, especially for challenging or sterically hindered substrates.[1] More expensive than carbodiimides. |
| BOP | HOBt (optional) | DIPEA | DMF | 2-6 | 85-95 | Very effective for difficult couplings and known to minimize racemization.[2][3] A major drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] |
| PyBOP | HOBt (optional) | DIPEA | DMF | 2-6 | 85-95 | A safer alternative to BOP, as it does not produce HMPA. Offers similar high coupling efficiency.[4] |
| T3P® | None | Pyridine/TEA | EtOAc/DCM | 2-8 | 88-97 | A versatile and safe reagent with byproducts that are easily removed by aqueous workup.[5] Effective in preventing racemization.[5] |
| CDI | None | None/Base | THF/DCM | 12-24 | 70-90 | A milder reagent, but may require longer reaction times. The reaction can sometimes be performed without a base. |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the coupling of this compound with a generic primary amine (e.g., benzylamine) using the discussed methodologies.
EDC/HOBt Mediated Coupling
This method is a widely used, reliable, and cost-effective approach for amide bond formation. The addition of HOBt helps to suppress racemization and improve efficiency.[6]
Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
HATU Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent, known for its rapid reaction times and high yields, particularly with less reactive or sterically hindered amines.[1]
Protocol:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup the reaction as described in the EDC/HOBt protocol.
BOP Reagent Coupling
BOP is a phosphonium-based coupling reagent that is particularly effective for difficult couplings and minimizing racemization.[2] Caution: This reaction generates the carcinogen HMPA and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol:
-
Dissolve this compound (1.0 eq.) and the desired amine (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add BOP reagent (1.1 eq.) to the cooled solution.
-
Slowly add DIPEA (2.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup the reaction as described in the EDC/HOBt protocol, taking necessary precautions for handling HMPA-containing waste.
T3P® (Propylphosphonic Anhydride) Coupling
T3P® is a user-friendly and safe coupling reagent. Its byproducts are water-soluble, simplifying the purification process.[5][7]
Protocol:
-
To a stirred solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous ethyl acetate, add pyridine (3.0 eq.).
-
Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) to the reaction mixture at room temperature.
-
Stir the reaction for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Reaction Pathways
To further elucidate the processes described, the following diagrams illustrate a generalized experimental workflow and the fundamental mechanism of amide bond formation.
Conclusion
The choice of coupling methodology for this compound has a significant impact on the efficiency and practicality of the synthesis. For routine applications where cost is a primary concern, EDC/HOBt remains a robust and reliable choice. For more challenging substrates or when rapid reaction times and high yields are paramount, HATU is an excellent, albeit more expensive, option. T3P® and PyBOP offer a good balance of high reactivity and improved safety profiles, making them attractive alternatives for a wide range of applications. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, scale, and available resources. This guide serves as a foundational resource to aid researchers in making informed decisions for their amide coupling reactions involving this compound.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Benchmarking 3-Aminobenzoic Acid Hydrochloride: A Comparative Guide to Alternative Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of molecular building blocks is a critical determinant of synthetic efficiency, product purity, and overall cost-effectiveness. 3-Aminobenzoic acid hydrochloride stands as a versatile intermediate, prized for its utility in the synthesis of a wide array of compounds, from vibrant azo dyes to complex heterocyclic scaffolds of medicinal importance. This guide provides an objective comparison of this compound against its common alternatives, supported by experimental data to inform strategic decisions in research and development.
At a Glance: Physicochemical Properties of Aminobenzoic Acid Isomers
The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the physicochemical properties of the resulting molecule. These differences can impact reactivity, solubility, and the characteristics of downstream products.
| Property | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Molecular Weight ( g/mol ) | 137.14 | 137.14 | 137.14 |
| Melting Point (°C) | 146-148 | 174-178 | 187-189 |
| Water Solubility | 5.9 g/L at 15°C | 4.7 g/L at 20°C | 3.5 mg/mL at 20°C[1] |
| pKa (carboxyl group) | ~2.17 | ~3.07[1] | ~2.38-2.50 |
| Appearance | White to off-white crystalline powder | White to brownish crystalline powder | White to slightly yellow crystalline solid[1] |
Performance in Key Synthetic Applications
The utility of a building block is best assessed through its performance in common chemical transformations. This section compares this compound and its alternatives in the synthesis of azo dyes and benzimidazoles, two classes of compounds with significant industrial and pharmaceutical relevance.
Azo Dye Synthesis
Azo dyes, characterized by the vibrant colors conferred by the -N=N- chromophore, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. The position of the amino group on the benzoic acid ring can influence the color and properties of the resulting dye.
While specific comparative yield data under identical conditions is scarce in the literature, the general synthetic protocol is well-established for all isomers. The choice of isomer can impact the final color of the dye due to the electronic effects of the substituent positions.
Experimental Protocol: General Synthesis of Azo Dyes from Aminobenzoic Acids [1]
-
Diazotization:
-
Dissolve the aminobenzoic acid isomer in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.
-
Test for the presence of excess nitrous acid using starch-iodide paper.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., phenol, 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent.
-
Logical Workflow for Azo Dye Synthesis
Benzimidazole Synthesis
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid.
Experimental Protocol: Conventional Synthesis of 2-Arylbenzimidazoles
This protocol is adapted from the synthesis of 2-(4-aminophenyl)benzimidazole.
-
Reaction Setup:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the aminobenzoic acid isomer (1 equivalent).
-
Add a dehydrating agent such as polyphosphoric acid or conduct the reaction in a high-boiling solvent like xylene.
-
-
Reaction:
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., 10% sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified benzimidazole derivative.
-
Decision-Making Workflow for Building Block Selection
References
The Versatility of 3-Aminobenzoic Acid Hydrochloride: A Comparative Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
3-Aminobenzoic acid hydrochloride, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of chemical entities with significant applications in pharmaceuticals and dye industries. Its unique structure, featuring an amino group and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications, leading to the development of potent therapeutic agents and vibrant coloring materials. This guide provides an objective comparison of the performance of 3-aminobenzoic acid derivatives in various applications, supported by experimental data, detailed methodologies, and visual workflows to aid in research and development.
Antimicrobial Applications: A Promising Scaffold for New Antibiotics
Derivatives of 3-aminobenzoic acid have demonstrated significant potential as antimicrobial agents. The introduction of various substituents onto the basic scaffold has led to the development of compounds with potent activity against a range of bacterial and fungal strains.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthesized 3-aminobenzoic acid derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 3-aminobenzoic acid Schiff bases against selected pathogens.
| Compound | Target Microorganism | MIC (mg/mL) |
| 3-((4-hydroxy-3-methoxybenzylidene)amino)benzoic acid | S. aureus | >12.5 |
| E. coli | >25 | |
| P. aeruginosa | >25 | |
| C. albicans | >50 | |
| 3-((4-methoxybenzylidene)amino)benzoic acid | S. aureus | >12.5 |
| E. coli | >25 | |
| P. aeruginosa | >25 | |
| C. albicans | >50 | |
| 3-((4-chlorobenzylidene)amino)benzoic acid | S. aureus | >12.5 |
| E. coli | >25 | |
| P. aeruginosa | >25 | |
| C. albicans | >50 | |
| 3-((4-nitrobenzylidene)amino)benzoic acid | S. aureus | >12.5 |
| E. coli | >25 | |
| P. aeruginosa | >25 | |
| C. albicans | >50 |
Data sourced from a study on the synthesis and antimicrobial activities of 3-aminobenzoic acid Schiff bases. The results indicate that these specific Schiff bases demonstrated limited effectiveness against the tested organisms at the concentrations evaluated.[1]
Experimental Protocol: Synthesis of 3-Aminobenzoic Acid Schiff Bases
The following protocol outlines a general method for the synthesis of Schiff bases derived from 3-aminobenzoic acid.
Materials:
-
3-Aminobenzoic acid
-
Substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 3-aminobenzoic acid in methanol.
-
Add an equimolar amount of the desired substituted benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified period (e.g., 3-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold methanol, and dried.
-
The final product can be purified by recrystallization from a suitable solvent like ethanol.[1]
Caption: General workflow for the synthesis of 3-aminobenzoic acid Schiff base derivatives.
Cholinesterase Inhibition: A Target for Alzheimer's Disease Therapeutics
Derivatives of aminobenzoic acids are being investigated as potential inhibitors of cholinesterase enzymes, which are key targets in the palliative treatment of Alzheimer's disease. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine can be increased in the brain, which is associated with improved cognitive function.
Comparative Analysis of Cholinesterase Inhibition
The inhibitory potential of these compounds is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A study on 2-, 3-, and 4-aminobenzoic acid derivatives provided the following data for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | IC50 (µM) |
| 2c | BChE | 2.67 ± 0.05 |
| 5b | AChE | 1.66 ± 0.03 |
Data from a study on aminobenzoic acid derivatives as cholinesterase inhibitors.[2]
Experimental Protocol: Cholinesterase Inhibition Assay
The following is a general protocol for determining the cholinesterase inhibitory activity of test compounds, based on Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (derivatives of 3-aminobenzoic acid)
-
Donepezil or Galanthamine as a positive control
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well microplate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.
Azo Dye Synthesis: A Foundation for a Spectrum of Colors
3-Aminobenzoic acid is a key intermediate in the synthesis of azo dyes, which constitute a large and important class of synthetic colorants used in various industries. The synthesis involves a two-step process: diazotization of the amino group followed by coupling with a suitable coupling component.
Experimental Protocol: Synthesis of an Azo Dye
The following protocol provides a general procedure for the synthesis of an azo dye starting from an aminobenzoic acid.
Part A: Diazotization
-
Suspend 3-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 3-aminobenzoic acid, maintaining the temperature below 5°C.
-
Continue stirring for an additional 10-15 minutes to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve a coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration, wash with cold water, and dry.[4][5]
Caption: Step-by-step workflow for the synthesis of an azo dye from 3-aminobenzoic acid.
Conclusion
This compound is a foundational molecule with significant potential in various scientific and industrial fields. Its derivatives have shown promise as antimicrobial and anti-Alzheimer's agents, warranting further investigation and development. The synthetic versatility of this compound, particularly in the creation of a vast array of azo dyes, underscores its importance in the chemical industry. The experimental protocols and comparative data presented in this guide aim to provide researchers with a solid foundation for exploring and expanding the applications of this valuable chemical intermediate.
References
A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-Aminobenzoic Acid
The synthesis of 3-aminobenzoic acid, a crucial intermediate in the manufacturing of dyes and pharmaceuticals, is most commonly achieved through the catalytic reduction of 3-nitrobenzoic acid.[1] The subsequent conversion to 3-aminobenzoic acid hydrochloride is a straightforward acid-base reaction. The choice of catalyst for the initial reduction step is paramount as it significantly influences reaction efficiency, selectivity, and overall cost. This guide provides a comparative analysis of common catalysts used for this transformation, supported by experimental data and detailed protocols.
The primary method for synthesizing 3-aminobenzoic acid involves the hydrogenation of 3-nitrobenzoic acid.[1] This reaction reduces the nitro group (-NO₂) to an amino group (-NH₂). A variety of catalysts can facilitate this process, with palladium on carbon (Pd/C), Raney nickel, and iron-based catalysts being the most prevalent.[2][3]
Catalyst Performance Comparison
The efficacy of a catalyst in this synthesis is measured by several key parameters: yield, reaction time, temperature, and pressure. The selection often involves a trade-off between catalyst cost, activity, and selectivity.
| Catalyst | Hydrogen Source | Typical Conditions | Reaction Time | Yield | Key Advantages & Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas, Silanes | Low pressure (~1 atm), Room Temp | Hours | High to Very High | Advantages: High activity and selectivity, mild conditions, easy to remove.[4][5] Disadvantages: High cost, potential for dehalogenation of substrates.[2] |
| Raney Nickel | H₂ gas, Formic Acid, Hydrazine | 40–110°C | 10-30 mins | Good to High (80-90%) | Advantages: Less expensive than Pd/C, rapid reaction, avoids strong acidic media.[6][7] Disadvantages: Pyrophoric, requires careful handling, potential for side reactions. |
| Iron (Fe) Powder | Acidic Media (e.g., HCl, Acetic Acid) | 85-110°C | 2-6 hours | Good (up to 90.1%) | Advantages: Very low cost, environmentally friendly.[8][9] Disadvantages: Requires stoichiometric amounts, acidic conditions, and generates iron sludge waste.[2][10] |
| Tin(II) Chloride (SnCl₂) | Acidic Media (e.g., HCl) | Varies | Varies | Varies | Advantages: Mild method, good for substrates with other reducible groups.[2][11] Disadvantages: Stoichiometric reagent, generates tin waste. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key catalytic systems.
Protocol 1: Reduction using Palladium on Carbon (Pd/C) with Hydrogen Gas
This protocol is a general method for the catalytic hydrogenation of a nitroaromatic compound.[12]
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve 3-nitrobenzoic acid in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10% palladium on carbon (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus) to a pressure of approximately 1 atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 3-aminobenzoic acid.
-
Hydrochloride Formation: Dissolve the resulting amine in a suitable solvent (e.g., ether) and treat with hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate this compound. Filter and dry the solid product.
Protocol 2: Reduction using Raney Nickel and Formic Acid
This method offers a rapid and selective reduction using a hydrogen transfer agent.[6]
-
Setup: Suspend 3-nitrobenzoic acid (5 mmol) and Raney nickel (0.2-0.3g) in methanol (3 mL) in a round-bottom flask.
-
Reagent Addition: Stir the suspension at room temperature and add 90% formic acid (2.5 mL).
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC.
-
Workup: After completion, filter the reaction mixture to remove the Raney nickel.
-
Isolation: Evaporate the organic layer. Dissolve the residue in an appropriate solvent like chloroform or ether and wash with a saturated sodium chloride solution. Evaporation of the organic solvent yields the 3-aminobenzoic acid.[6]
-
Hydrochloride Formation: Follow step 7 from Protocol 1.
Visualizing the Process
To better understand the experimental and chemical pathways, the following diagrams are provided.
Caption: A generalized experimental workflow for the catalytic reduction.
Caption: Simplified reaction pathway for nitro group reduction.
Conclusion
The choice of catalyst for the reduction of 3-nitrobenzoic acid is a critical decision in the synthesis of this compound. Palladium on carbon is often preferred for its high efficiency and mild reaction conditions, despite its cost.[2][4] Raney nickel presents a faster, more economical alternative, while iron powder is the most cost-effective but involves harsher conditions and waste disposal challenges.[6][8] The selection should be guided by the specific requirements of the synthesis, including scale, budget, and the presence of other functional groups on the substrate.
References
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Aminobenzoic Acid Hydrochloride: A Step-by-Step Guide
The proper disposal of 3-Aminobenzoic acid hydrochloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols, in conjunction with local, regional, and national regulations, is essential.
I. Hazard and Safety Overview
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Hazard Classification & Safety Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Eyeshields/Splash goggles, Protective gloves, Dust mask (type N95 or equivalent), Lab coat. |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[4] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6] Protect from direct sunlight.[7] |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release.[4] Do not empty it into drains or release it into surface water.[4][7]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect waste this compound powder or crystals in its original container or a clearly labeled, suitable container.
-
Contaminated Materials: Any materials used for handling or cleaning up spills (e.g., paper towels, gloves, etc.) should be collected in a separate, sealed container labeled as hazardous waste.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's safety officer.
Step 2: Containerization and Labeling
-
Containers: Ensure waste containers are in good condition, compatible with the chemical, and can be tightly sealed.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the date of accumulation.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from incompatible materials.[5][7]
Step 4: Final Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed and approved waste disposal company.[3][4][6][8][9]
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][7][9]
III. Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate unnecessary personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting cleanup.[5]
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[4][5][6]
-
Cleaning: After the bulk material is removed, clean the contaminated surface with water.[5] Collect the cleaning water and any contaminated materials for disposal as hazardous waste.
-
Do Not Flush: Do not flush spilled material into the sanitary sewer system or the environment.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. geneseo.edu [geneseo.edu]
- 7. fishersci.com [fishersci.com]
- 8. agscientific.com [agscientific.com]
- 9. westliberty.edu [westliberty.edu]
Personal protective equipment for handling 3-Aminobenzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Aminobenzoic acid hydrochloride, focusing on operational procedures, personal protective equipment, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[3] | To prevent eye irritation from dust or splashes.[1][2][4] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin irritation and absorption.[4][5][6] |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent.[6] | To prevent respiratory tract irritation from dust inhalation.[1][2][4][7] Required when dusts are generated. |
| Body Protection | Laboratory coat or full protective suit. | To protect skin and clothing from contamination.[4][5] |
Operational and Handling Protocols
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Ensure adequate ventilation.[4][8] Use only outdoors or in a well-ventilated area.[2][3][4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][7]
Storage:
-
The substance is light and air-sensitive; store accordingly.[4]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[7] Get medical attention if irritation develops or persists.[4][7] |
| Inhalation | Move the victim to fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[7][8] Seek immediate medical attention.[4][5] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Containment:
-
For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container.[5]
-
For a large spill, shovel the material into a suitable container.[5]
-
Clean the contaminated surface with water.[5]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C7H8ClNO2 | CID 3084218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. 3-Aminobenzoic acid 98 99-05-8 [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. targetmol.com [targetmol.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
